molecular formula C8H8ClNO2 B8761588 1-(2-Chloroethyl)-2-nitrobenzene CAS No. 28917-41-1

1-(2-Chloroethyl)-2-nitrobenzene

Cat. No.: B8761588
CAS No.: 28917-41-1
M. Wt: 185.61 g/mol
InChI Key: TWVULDZVRRLVSF-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
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Properties

CAS No.

28917-41-1

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-(2-chloroethyl)-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2

InChI Key

TWVULDZVRRLVSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCl)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloroethyl)-2-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-chloroethyl)-2-nitrobenzene, a bifunctional organic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. While direct experimental data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues, theoretical predictions, and established chemical principles to offer a detailed profile. We will explore its core physical and chemical properties, plausible synthetic routes, characteristic reactivity, and its pivotal role as a versatile building block for pharmaceutical intermediates. The insights herein are grounded in an analysis of its structural components: a reactive chloroethyl group and an electron-withdrawing nitro-substituted aromatic ring, which together offer a unique platform for constructing complex molecular architectures.

Introduction and Structural Elucidation

1-(2-Chloroethyl)-2-nitrobenzene (also known as 2-nitrophenethyl chloride) is an aromatic compound featuring a benzene ring substituted with a nitro group and a 2-chloroethyl group at the ortho positions. The strategic placement of these two functional groups dictates its chemical behavior and renders it a valuable precursor in multi-step organic syntheses.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.[1] More importantly for this molecule, the nitro group can be readily reduced to an amino group, a key transformation in the synthesis of many heterocyclic compounds. The 2-chloroethyl side chain contains a primary alkyl chloride, making it an excellent electrophile for nucleophilic substitution reactions. This dual reactivity is the cornerstone of its utility in synthetic chemistry.

Caption: Molecular Structure of 1-(2-Chloroethyl)-2-nitrobenzene.

Physicochemical Properties

As previously noted, specific, experimentally verified physical property data for 1-(2-chloroethyl)-2-nitrobenzene is scarce. The following table presents a combination of calculated values and estimates based on its molecular structure and data from analogous compounds, such as 2-nitrophenethyl alcohol and 1-bromo-2-nitrobenzene.[2][3] These values provide a useful baseline for handling and experimental design.

PropertyValue (Estimated/Calculated)Source/Basis
Molecular Formula C₈H₈ClNO₂-
Molecular Weight 185.61 g/mol Calculated
Appearance Pale yellow liquid or low-melting solidAnalogy to similar nitroaromatics[4]
Melting Point 2-4 °CInferred from 2-nitrophenethyl alcohol (2 °C)
Boiling Point > 250 °CInferred from 1-bromo-2-nitrobenzene (261 °C)[3]
Density ~1.3 g/mLEstimated based on structural analogues
Solubility Insoluble in water; Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Acetone)General solubility of nitroaromatic compounds[2]

Synthesis and Manufacturing

A practical and scalable synthesis of 1-(2-chloroethyl)-2-nitrobenzene can be envisioned starting from the commercially available 2-nitrophenethyl alcohol. The conversion of a primary alcohol to an alkyl chloride is a standard transformation in organic synthesis, often achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is particularly advantageous as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Proposed Synthetic Protocol: Chlorination of 2-Nitrophenethyl Alcohol

This protocol describes a laboratory-scale procedure for the synthesis of 1-(2-chloroethyl)-2-nitrobenzene from 2-nitrophenethyl alcohol using thionyl chloride.

Materials:

  • 2-Nitrophenethyl alcohol

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-nitrophenethyl alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of pyridine (e.g., 0.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) to the stirred solution via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-(2-chloroethyl)-2-nitrobenzene.

SynthesisWorkflow Start 2-Nitrophenethyl Alcohol in Anhydrous DCM Reagent Add Thionyl Chloride (SOCl₂) & Pyridine (cat.) at 0 °C Start->Reagent Reaction Reflux for 2-4 hours Reagent->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Workup Aqueous Workup (Separation, Wash) Quench->Workup Dry Dry (MgSO₄) & Concentrate Workup->Dry Purify Purification (Vacuum Distillation/Chromatography) Dry->Purify Product 1-(2-Chloroethyl)-2-nitrobenzene Purify->Product

Caption: Proposed synthesis workflow for 1-(2-chloroethyl)-2-nitrobenzene.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-(2-chloroethyl)-2-nitrobenzene stems from the independent or sequential reactions of its two functional groups. Its bromo-analogue, 1-(2-bromoethyl)-2-nitrobenzene, is a known precursor for various pharmaceutical intermediates, and it is reasonable to expect similar reactivity from the chloro-derivative.

Nucleophilic Substitution at the Chloroethyl Group

The primary chloride of the ethyl side chain is susceptible to attack by a wide range of nucleophiles (Sₙ2 reaction). This allows for the introduction of various functionalities, such as amines, azides, cyanides, and thiols.

A particularly relevant application is the reaction with primary or secondary amines to form N-substituted 2-nitrophenylethylamines. These products are valuable intermediates. For instance, 2-(2-nitrophenyl)ethanamine is a key precursor in some synthetic routes for Mirabegron, a β3-adrenergic receptor agonist used to treat overactive bladder.[5]

Reduction of the Nitro Group and Cyclization

The nitro group can be readily reduced to an aniline derivative using various reducing agents, such as tin(II) chloride (SnCl₂), iron in acidic medium (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C).

The combination of nucleophilic substitution followed by nitro reduction is a powerful strategy. Furthermore, the ortho-disposition of the nitro and ethyl groups allows for intramolecular cyclization reactions upon reduction of the nitro group. This provides a direct pathway to indole scaffolds, which are prevalent in a vast number of natural products and pharmaceuticals.

ReactivityPathways cluster_0 Nucleophilic Substitution (Sₙ2) cluster_1 Reduction & Cyclization Start 1-(2-Chloroethyl)- 2-nitrobenzene Product1 N-Substituted 2-Nitrophenylethylamine Start->Product1 R₂NH Product2 2-(2-Aminophenyl)ethylamine Product1->Product2 Reduction (e.g., H₂/Pd-C) Product3 Indole Derivatives Product2->Product3 Intramolecular Cyclization

Caption: Key reaction pathways of 1-(2-chloroethyl)-2-nitrobenzene.

Spectroscopic Characterization (Predicted)

No experimental spectra for 1-(2-chloroethyl)-2-nitrobenzene are readily available. The following table presents predicted ¹H and ¹³C NMR chemical shifts based on established principles of NMR spectroscopy and analysis of similar structures.[6] The electron-withdrawing nitro group will deshield ortho and para protons, while the chloroethyl group will also influence the aromatic region and show characteristic aliphatic signals.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~7.9 - 8.1d~8.0Ar-H (para to ethyl)
~7.5 - 7.7t~7.5Ar-H (para to nitro)
~7.3 - 7.5m-2 x Ar-H
~3.8 - 4.0t~7.0-CH₂-Cl
~3.2 - 3.4t~7.0Ar-CH₂-
¹³C NMR ~149.0s-C-NO₂
~135.0s-C-CH₂CH₂Cl
~133.0d-Ar-CH
~132.0d-Ar-CH
~128.0d-Ar-CH
~125.0d-Ar-CH
~44.0t--CH₂-Cl
~35.0t-Ar-CH₂-

Note: Spectra are predicted for a solution in CDCl₃ with TMS as an internal standard (δ = 0.00 ppm). Actual values may vary.

Safety and Handling

While a specific safety data sheet (SDS) for 1-(2-chloroethyl)-2-nitrobenzene is not available, its hazardous properties can be inferred from its functional groups. Nitroaromatic compounds are often toxic and can be absorbed through the skin. Alkyl halides can be irritants and lachrymators. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(2-Chloroethyl)-2-nitrobenzene represents a highly valuable, albeit under-documented, synthetic intermediate. Its bifunctional nature allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of complex nitrogen-containing molecules and heterocyclic systems like indoles. Its role as a potential precursor to key pharmaceutical intermediates, such as those used in the synthesis of Mirabegron, underscores its importance for the drug development industry. This guide provides a foundational understanding of its properties and reactivity, encouraging further experimental investigation into this promising chemical entity.

References

  • BenchChem. (2025). Technical Guide: Determination of Physical Properties of 1-(2-Bromoethyl)-2-nitrobenzene.
  • PubChem. (n.d.). 1-Bromo-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-nitro- (CAS 577-19-5). Retrieved from [Link]

  • BenchChem. (2025). Validating the Structure of 1-Chloro-2-(2-chloroethyl)benzene: A Comparative 13C NMR Guide.
  • Vedantham, R., et al. (2016). Practical synthesis of Mirabegron. ResearchGate. Retrieved from [Link]

  • International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrophenethyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2016). Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method. Organic Process Research & Development. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • ChemSrc. (2025). 2-(2-Nitrophenyl)ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). A process for making 2-nitro-1-ethanol derivatives.
  • precisionFDA. (n.d.). 1-CHLORO-2-NITROBENZENE. Retrieved from [Link]

  • Environmental Protection Agency. (2025). 1-Chloro-2-nitrobenzene - Exposure: Exposure Predictions. Retrieved from [Link]

  • CAS Common Chemistry. (2026). Perfluorooctanoic acid. Retrieved from [Link]

  • ResearchGate. (2024). Quantum computational, spectroscopic analysis, and molecular docking studies of 2-chloroethyl benzene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[(2-nitrophenyl)amino]ethanol — Chemical Substance Information. Retrieved from [Link]

  • YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]

  • YouTube. (2024). Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2-Chloroethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a solved and publicly deposited crystallographic structure for 1-(2-Chloroethyl)-2-nitrobenzene was not identified. This guide will, therefore, focus on the theoretical and methodological aspects of its characterization, providing a framework for its empirical determination.

Introduction

1-(2-Chloroethyl)-2-nitrobenzene is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other bioactive molecules. The presence of a reactive chloroethyl group and a nitro group on the benzene ring makes it a versatile building block. Accurate knowledge of its three-dimensional structure and molecular weight is fundamental for understanding its reactivity, potential biological activity, and for use in computational modeling and drug design.

This guide provides a comprehensive overview of the essential techniques used to determine the crystallographic structure and molecular weight of organic compounds like 1-(2-Chloroethyl)-2-nitrobenzene. While specific experimental data for this compound is not available, we will delve into the principles and methodologies of single-crystal X-ray diffraction and mass spectrometry, the gold-standard techniques for these determinations.

Part 1: Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property. The theoretical molecular weight can be readily calculated from the chemical formula, C₈H₈ClNO₂.

Theoretical Molecular Weight: 185.61 g/mol .[1]

While the theoretical molecular weight is useful, experimental determination is crucial to confirm the identity and purity of a synthesized compound. The primary technique for this is mass spectrometry.

Experimental Methodology: Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight with high precision.

Step-by-Step Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation:

    • Dissolve a small amount (typically 1 mg/mL) of the synthesized 1-(2-Chloroethyl)-2-nitrobenzene in a suitable volatile solvent such as methanol or acetonitrile.

    • The solution must be free of particulate matter; filter if necessary.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

    • Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte. For a small molecule like this, a positive ion mode is often a good starting point.

  • Infusion and Data Acquisition:

    • Introduce the sample solution into the ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500).

  • Data Analysis:

    • The resulting spectrum will show peaks corresponding to the m/z of the ionized molecule. For 1-(2-Chloroethyl)-2-nitrobenzene, one would expect to see a peak for the molecular ion [M]⁺ or common adducts such as [M+H]⁺ or [M+Na]⁺.

    • The isotopic pattern should also be examined. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 isotopic pattern, which is a key signature for chlorine-containing compounds.

Visualization of the Mass Spectrometry Workflow

MassSpec_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample 1-(2-Chloroethyl)-2-nitrobenzene Solution Dilute Solution Sample->Solution Solvent Volatile Solvent (e.g., Methanol) Solvent->Solution IonSource Electrospray Ionization (ESI) Solution->IonSource Infusion MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Ion Beam Detector Detector MassAnalyzer->Detector Separated Ions Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Analysis Identify Molecular Ion Peak & Isotopic Pattern Spectrum->Analysis Final_MW Confirmed Molecular Weight Analysis->Final_MW Determine Molecular Weight

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Part 2: Crystallographic Structure Determination

While the molecular formula and connectivity of 1-(2-Chloroethyl)-2-nitrobenzene can be determined by techniques like NMR and mass spectrometry, its precise three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions, can only be elucidated through crystallographic studies. Single-crystal X-ray diffraction is the definitive method for this purpose.

Experimental Methodology: Single-Crystal X-ray Diffraction

This technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule and ultimately determine the atomic positions.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth (The Crucial First Step):

    • High-quality single crystals are a prerequisite. For a compound like 1-(2-Chloroethyl)-2-nitrobenzene, which is likely a solid at room temperature, crystallization can be attempted by slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Other techniques include vapor diffusion and slow cooling of a saturated solution. The goal is to obtain well-formed, non-twinned crystals of an appropriate size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.

    • The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. A detector collects the diffraction pattern (a series of spots of varying intensity).

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • This initial model is then "refined" using least-squares methods to improve the fit between the calculated and observed diffraction data. This process yields the final, precise atomic coordinates, bond lengths, and angles.

Illustrative Example: Crystallographic Data of a Related Compound

As no data is available for the title compound, the crystallographic data for a structurally similar molecule, 1-Chloro-2-methyl-4-nitrobenzene, is presented below to illustrate how such information is typically reported.[2][3]

Parameter1-Chloro-2-methyl-4-nitrobenzene[2][3]
Formula C₇H₆ClNO₂
Molecular Weight 171.58
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 13.5698(8)
b (Å) 3.7195(3)
c (Å) 13.5967(8)
β (°) ** 91.703(3)
Volume (ų) 685.96(10)
Z 4
Calculated Density (g/cm³) **1.661

This table provides the fundamental unit cell parameters that describe the size and shape of the repeating unit in the crystal lattice.

Visualization of the X-ray Crystallography Workflow

Xray_Workflow cluster_cryst Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement Compound Synthesized Compound Crystallization Slow Evaporation / Vapor Diffusion Compound->Crystallization SingleCrystal High-Quality Single Crystal Crystallization->SingleCrystal Mount Mount Crystal on Goniometer SingleCrystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Diffraction Collect Diffraction Pattern Diffractometer->Diffraction Irradiate with X-rays Process Process Data (Unit Cell, Space Group) Diffraction->Process Solve Solve Structure (Initial Model) Process->Solve Refine Refine Model Solve->Refine Final_Structure 3D Crystal Structure (Atomic Coordinates, Bond Lengths) Refine->Final_Structure Finalize Structure

Caption: General Workflow for Single-Crystal X-ray Diffraction.

Conclusion

The determination of the molecular weight and crystallographic structure of 1-(2-Chloroethyl)-2-nitrobenzene are critical steps in its comprehensive characterization. While this guide provides the theoretical molecular weight and outlines the established, robust methodologies of mass spectrometry and single-crystal X-ray diffraction, the acquisition of experimental data is paramount. The protocols and workflows detailed herein offer a clear path for researchers to undertake the empirical analysis of this compound, which will be invaluable for its future applications in medicinal chemistry and materials science.

References

  • NextSDS. 1-[(2-chloroethyl)thio]-2-nitrobenzene — Chemical Substance Information. [Link]

  • PubChem. Benzene, 1-((2-chloroethyl)thio)-4-nitro- | C8H8ClNO2S | CID 79666. [Link]

  • NextSDS. 1-[(2-chloroethyl)thio]-4-nitrobenzene — Chemical Substance Information. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • PubChem. 1-(2-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 285846. [Link]

  • precisionFDA. 1-CHLORO-2-NITROBENZENE. [Link]

  • NIST. Benzene, 1-chloro-2-nitro-. [Link]

  • Wikipedia. 2-Nitrochlorobenzene. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • OECD Existing Chemicals Database. 1-Chloro-2-nitrobenzene CAS: 88-73-3. [Link]

  • Loba Chemie. 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No.. [Link]

  • Matrix Fine Chemicals. 1-CHLORO-2-NITROBENZENE | CAS 88-73-3. [Link]

  • PubChem. 1-Chloro-2-nitrobenzene | C6H4ClNO2 | CID 6945. [Link]

Sources

Reactivity Profile of 1-(2-Chloroethyl)-2-nitrobenzene with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 1-(2-chloroethyl)-2-nitrobenzene, a versatile bifunctional organic molecule. The presence of two distinct electrophilic centers—a primary alkyl chloride on the ethyl side chain and an activated aromatic ring—imparts a rich and nuanced chemical behavior. This document explores the interplay between nucleophilic substitution at the aliphatic side chain (SN2), nucleophilic aromatic substitution (SNAr), and intramolecular cyclization pathways. A detailed examination of reactions with various classes of nucleophiles, including amines, alkoxides, thiolates, and azide ions, is presented. Mechanistic insights, supported by established principles of organic chemistry, are discussed to provide a predictive framework for reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who utilize nitroaromatic compounds as key building blocks.

Introduction: The Dichotomous Reactivity of 1-(2-Chloroethyl)-2-nitrobenzene

1-(2-Chloroethyl)-2-nitrobenzene is a molecule of significant interest in synthetic organic chemistry due to its dual reactivity. The molecule features:

  • A Primary Alkyl Halide: The 2-chloroethyl group is a classic substrate for bimolecular nucleophilic substitution (SN2) reactions. The reactivity of this site is influenced by the steric accessibility of the primary carbon and the nature of the attacking nucleophile.

  • An Activated Aromatic Ring: The potent electron-withdrawing nitro group at the ortho position significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the carbon atom bearing the chloroethyl substituent and the chlorine atom itself, should one be present on the ring.

This guide will systematically dissect the reactivity of 1-(2-chloroethyl)-2-nitrobenzene with a range of common nucleophiles, providing a framework for predicting and controlling the reaction pathways.

Nucleophilic Substitution at the Chloroethyl Side Chain (SN2 Pathway)

The primary chloroethyl group is the more susceptible site for nucleophilic attack under mild conditions, proceeding via a classic SN2 mechanism. The general transformation is depicted below:

SN2_Reaction cluster_reactants Reactants cluster_products Products substrate 1-(2-Chloroethyl)-2-nitrobenzene product Substituted Product substrate->product Sɴ2 Attack leaving_group Chloride Ion (Cl⁻) substrate->leaving_group nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: General SN2 reaction pathway.

Reactions with Amines: Synthesis of N-Substituted 2-(2-Nitrophenyl)ethylamines

Primary and secondary amines are effective nucleophiles for the SN2 displacement of the chloride ion, leading to the formation of N-substituted 2-(2-nitrophenyl)ethylamines. These products are valuable intermediates, particularly for the synthesis of heterocyclic compounds.

The reaction typically proceeds by direct attack of the amine's lone pair on the carbon bearing the chlorine atom.[1] Over-alkylation can be a competing process, as the product amine is also nucleophilic.[1] Using an excess of the starting amine can mitigate this side reaction.

Table 1: Representative SN2 Reactions with Amine Nucleophiles

NucleophileProduct
Ammonia (NH₃)2-(2-Nitrophenyl)ethanamine
Diethylamine (Et₂NH)N,N-Diethyl-2-(2-nitrophenyl)ethanamine
Piperidine1-[2-(2-Nitrophenyl)ethyl]piperidine
Reactions with Alkoxides: The Williamson Ether Synthesis Pathway

Alkoxides (RO⁻) are strong nucleophiles and bases. In the case of the primary alkyl halide in 1-(2-chloroethyl)-2-nitrobenzene, substitution is highly favored over elimination. This reaction, known as the Williamson ether synthesis, yields 2-(2-nitrophenoxy)ethyl ethers.[2]

The reaction is typically carried out by deprotonating the corresponding alcohol with a strong base like sodium hydride (NaH) to generate the alkoxide in situ, which then reacts with the substrate.[2]

Table 2: Representative SN2 Reactions with Alkoxide Nucleophiles

Nucleophile (from Alcohol)Product
Methoxide (CH₃O⁻)1-(2-Methoxyethyl)-2-nitrobenzene
Ethoxide (C₂H₅O⁻)1-(2-Ethoxyethyl)-2-nitrobenzene
Phenoxide (C₆H₅O⁻)1-(2-Phenoxyethyl)-2-nitrobenzene
Reactions with Thiolates: Formation of Thioethers

Thiolates (RS⁻) are excellent nucleophiles and readily displace the chloride to form thioethers.[3] Thiolates are generally more nucleophilic than their corresponding alkoxides.[3] They are typically generated by treating a thiol with a base.

Table 3: Representative SN2 Reactions with Thiolate Nucleophiles

Nucleophile (from Thiol)Product
Ethanethiolate (C₂H₅S⁻)1-(2-Ethylthioethyl)-2-nitrobenzene
Benzenethiolate (C₆H₅S⁻)1-(2-Phenylthioethyl)-2-nitrobenzene
Reaction with Azide Ion: Synthesis of 1-(2-Azidoethyl)-2-nitrobenzene

The azide ion (N₃⁻) is a potent nucleophile and participates in efficient SN2 reactions with primary alkyl halides to produce organic azides.[4] These products are highly versatile intermediates, for instance, in "click chemistry" or for reduction to primary amines. The reaction of 1-(2-chloroethyl)-2-nitrobenzene with sodium azide is expected to proceed smoothly to yield 1-(2-azidoethyl)-2-nitrobenzene.[5][6]

Intramolecular Cyclization: A Pathway to Indole Derivatives

A significant and synthetically valuable reaction pathway for derivatives of 1-(2-chloroethyl)-2-nitrobenzene is intramolecular cyclization, most notably through reductive cyclization.

Reductive Cyclization to Form Indole

This two-step process begins with the reduction of the nitro group to a primary amine, forming 2-(2-chloroethyl)aniline. The newly formed amino group then acts as an internal nucleophile, attacking the adjacent chloroethyl side chain in an intramolecular SN2 reaction to furnish indole.

Reductive_Cyclization Start 1-(2-Chloroethyl)-2-nitrobenzene Intermediate 2-(2-Chloroethyl)aniline Start->Intermediate Reduction of NO₂ Product Indole Intermediate->Product Intramolecular Sɴ2 Cyclization

Caption: Reductive cyclization pathway to indole.

Common reducing agents for the nitro group include catalytic hydrogenation (e.g., Pd/C with H₂), or metals in acidic media (e.g., Fe/HCl).

Nucleophilic Aromatic Substitution (SNAr): A Competing Pathway

While the SN2 reaction at the side chain is generally favored, under more forcing conditions or with particularly strong and non-basic nucleophiles, nucleophilic aromatic substitution on the benzene ring can occur. The ortho-nitro group strongly activates the ring for such an attack.

The generally accepted mechanism for SNAr is a two-step addition-elimination process that proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The presence of the electron-withdrawing nitro group in the ortho position provides significant stabilization for this negatively charged intermediate.[8]

SNAr_Mechanism Reactants 1-(2-Chloroethyl)-2-nitrobenzene + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Addition (Rate-Determining Step) Product SɴAr Product Meisenheimer->Product Elimination of Leaving Group

Caption: General mechanism for SNAr.

It is important to note that for 1-(2-chloroethyl)-2-nitrobenzene, the "leaving group" in a potential SNAr reaction would be the entire chloroethyl substituent, which is not a typical leaving group for this reaction type. A more plausible SNAr scenario would involve a related substrate, such as 1-chloro-2-(2-chloroethyl)-nitrobenzene, where a chlorine atom on the ring would be the leaving group. However, the principle of ring activation by the ortho-nitro group remains a key consideration in the overall reactivity profile.

Experimental Protocols

The following are generalized experimental protocols for key transformations of 1-(2-chloroethyl)-2-nitrobenzene, adapted from procedures for analogous compounds.

General Procedure for SN2 Reaction with an Amine
  • To a solution of 1-(2-chloroethyl)-2-nitrobenzene (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added the amine (2.0-3.0 eq).

  • A non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be added to scavenge the HCl generated.

  • The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) and monitored by TLC.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Reductive Cyclization to Indole
  • A solution of 1-(2-chloroethyl)-2-nitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) is prepared in a flask suitable for hydrogenation.

  • A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.

  • The flask is evacuated and backfilled with hydrogen gas (or a hydrogen source like ammonium formate is added).

  • The reaction is stirred vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • A base (e.g., NaHCO₃, K₂CO₃) is added to the residue, and the mixture is heated to effect cyclization.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude indole is purified by column chromatography or recrystallization.

Conclusion

The reactivity of 1-(2-chloroethyl)-2-nitrobenzene is dominated by nucleophilic substitution at the primary alkyl chloride of the side chain under typical conditions. This SN2 pathway provides a reliable route to a variety of functionalized 2-nitrophenyl-ethane derivatives. A key synthetic application of this scaffold is the reductive cyclization to form the indole ring system, a privileged structure in medicinal chemistry. While the ortho-nitro group activates the aromatic ring, SNAr reactions are generally less favored compared to the facile SN2 displacement on the side chain. A thorough understanding of these competing pathways allows for the strategic manipulation of reaction conditions to achieve the desired synthetic outcome.

References

  • Forbes, E. J. (1955). The synthesis of some N-substituted 2-(3 : 4-dihydroxyphenyl)ethylamines. Journal of the Chemical Society, 3926. [Link]

  • Filo. (2025, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution. [Link]

  • Klüfers, P., & Mayer, P. (2019). 1-Azido-2-nitro-2-azapropane and 1-Nitrotetrazolato-2-nitro-2-azapropane. ResearchGate. [Link]

  • Manthey, J. W. (n.d.). RADICAL ANIONS AS INTERMEDIATES IN SUBSTITUTION REACTIONS (PARA-NITROCUMYL CHLORIDE). Purdue University. [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]

  • MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Vaia. (n.d.). Reaction of acid chlorides with sodium azide. [Link]

  • Ashenhurst, J. (2018, June 29). Some Reactions of Azides. Master Organic Chemistry. [Link]

Sources

Thermodynamic Stability of 1-(2-Chloroethyl)-2-nitrobenzene at Room Temperature: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Chloroethyl)-2-nitrobenzene (CAS: 28917-41-1) is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functionalized indole derivatives. Due to the presence of a highly electron-withdrawing nitro group positioned ortho to an alkyl chain bearing a terminal chloride leaving group, the molecule presents a fascinating thermodynamic profile.

At room temperature (25°C / 298 K), 1-(2-Chloroethyl)-2-nitrobenzene is kinetically stable but thermodynamically metastable . While it does not spontaneously degrade under standard ambient conditions, the inherent energy of the carbon-nitro ( C−NO2​ ) bond and the susceptibility of the chloroethyl group to elimination reactions mean that the compound resides in a shallow potential energy well. This whitepaper explores the causality behind its thermodynamic behavior, details the mechanistic pathways of its degradation, and establishes self-validating experimental protocols for assessing its shelf-life and thermal safety.

Molecular Architecture & Thermodynamic Principles

Thermodynamic vs. Kinetic Stability

The stability of nitroaromatic compounds is governed by the high bond-dissociation energy (BDE) of the C−NO2​ bond (approximately 297 ± 17 kJ/mol)[1]. However, the overall molecule is thermodynamically metastable because its decomposition into smaller, more stable molecules (such as HCl , H2​O , and polymerized aromatic residues) is highly exothermic.

At room temperature, the activation energy ( Ea​ ) required to initiate decomposition or elimination is sufficiently high (typically >120 kJ/mol) to prevent spontaneous degradation. Thus, the compound is kinetically trapped in its intact state.

The "Ortho Effect" and Causality of Degradation

The specific positioning of the nitro group ortho to the chloroethyl chain creates unique vulnerabilities. The strongly electron-withdrawing nature of the −NO2​ group increases the acidity of the benzylic protons on the ethyl chain. If the compound is exposed to trace bases, localized thermal stress, or prolonged UV radiation, the activation energy barrier is lowered, triggering an E2 dehydrohalogenation. This eliminates hydrogen chloride ( HCl ) to form 1-nitro-2-vinylbenzene, a thermodynamic sink that is significantly more stable due to extended π -conjugation [2]. Furthermore, under reductive conditions, the proximity of the nitro and chloroethyl groups facilitates intramolecular cyclization to form 1H -indole derivatives [3].

Pathway A 1-(2-Chloroethyl)-2-nitrobenzene (Metastable at 25°C) B Trace Base / Thermal Stress (Activation Energy Barrier) A->B Environmental Trigger C E2 Dehydrohalogenation (Transition State) B->C Lowers Ea D 1-Nitro-2-vinylbenzene (Thermodynamic Sink) C->D Exothermic Elimination E HCl (Gas) C->E Byproduct

Mechanistic pathway of 1-(2-Chloroethyl)-2-nitrobenzene degradation via E2 elimination.

Quantitative Data Summary

To understand the baseline stability of 1-(2-Chloroethyl)-2-nitrobenzene, we must look at its thermodynamic parameters derived from calorimetric studies of structurally similar ortho-substituted nitroaromatics[1].

ParameterValue / RangeImplication for Room Temperature (25°C) Storage
Enthalpy of Decomposition ( ΔHdecomp​ ) -500 to -1200 J/gHighly exothermic; potential for thermal runaway if Tonset​ is reached.
Onset Temperature ( Tonset​ ) 150°C - 170°CSafe at 25°C; requires significant thermal input to initiate bulk decomposition.
Activation Energy ( Ea​ ) ~120 - 150 kJ/molHigh kinetic barrier prevents spontaneous room-temperature degradation.
Isothermal Heat Flow at 25°C < 2 μW/g Negligible spontaneous reaction rate; confirms long-term shelf stability.
Vapor Pressure at 25°C ~0.0013 mmHgLow volatility; minimizes risk of vapor-phase degradation.

Experimental Workflows: Self-Validating Systems

To empirically validate the thermodynamic stability of 1-(2-Chloroethyl)-2-nitrobenzene, researchers must employ a multi-tiered calorimetric approach. Relying solely on high-temperature Differential Scanning Calorimetry (DSC) can mask low-temperature autocatalytic behaviors. Therefore, a self-validating system combining dynamic heating and isothermal microcalorimetry is required [4].

Workflow S1 Sample Prep (Inert Atmosphere) S2 TAM IV (Isothermal 25°C) S1->S2 S3 DSC / ARC (Dynamic Heating) S1->S3 S4 Kinetic Modeling (Arrhenius) S2->S4 Micro-heat data S3->S4 Macroscopic Ea S5 Shelf-Life Validation S4->S5 Predictive Model

Self-validating thermodynamic assessment workflow for nitroaromatic compounds.

Protocol 1: Isothermal Microcalorimetry (TAM) for True Room-Temperature Baseline

This protocol measures the absolute heat flow of the sample at exactly 25°C, providing direct evidence of thermodynamic stability without the need for Arrhenius extrapolation.

  • Calibration: Calibrate a Thermal Activity Monitor (TAM IV) at 25.000°C using electrical substitution heating to establish a baseline noise level of < 0.1 μW .

  • Sample Preparation: Under a nitrogen atmosphere, weigh exactly 1.000 g of highly purified 1-(2-Chloroethyl)-2-nitrobenzene into a 4 mL glass ampoule.

  • Sealing: Crimp-seal the ampoule with a Teflon-lined cap to prevent the escape of any potential volatile degradation products (e.g., HCl ).

  • Equilibration & Measurement: Lower the ampoule into the measurement position. Allow 45 minutes for thermal equilibration. Record the heat flow ( μW/g ) continuously for 72 hours.

  • Validation: A stable, non-accelerating heat flow of < 2 μW/g validates that the compound is kinetically stable at room temperature. Any upward drift indicates autocatalytic degradation.

Protocol 2: Ramped DSC for Predictive Hazard Modeling

To determine the energy barrier ( Ea​ ) and total thermodynamic potential ( ΔHdecomp​ ), dynamic heating is employed [4].

  • Crucible Loading: Weigh 2-5 mg of the sample into a gold-plated, high-pressure DSC crucible. Gold is chosen to prevent catalytic interference from standard aluminum or steel crucibles, which can react with trace HCl .

  • Atmosphere: Purge the DSC furnace with dry Nitrogen at 50 mL/min.

  • Thermal Ramp: Heat the sample from 25°C to 350°C at a strict rate of 5°C/min.

  • Data Integration: Identify the first exothermic peak. Integrate the area under the curve to calculate ΔHdecomp​ (J/g) and extrapolate the leading edge to determine Tonset​ .

  • Validation: Perform the test at multiple heating rates (e.g., 2, 5, 10°C/min) and apply the Kissinger equation to calculate the precise activation energy ( Ea​ ), validating the kinetic barrier keeping the molecule stable at 25°C.

Conclusion & Best Practices for Storage

1-(2-Chloroethyl)-2-nitrobenzene is thermodynamically primed for exothermic decomposition but is protected by a robust kinetic barrier at room temperature. To maintain this stability and prevent premature degradation:

  • Temperature: Store at 2-8°C (refrigerated) to further suppress any baseline kinetic activity, though short-term handling at 25°C is perfectly safe.

  • Chemical Environment: Isolate strictly from bases (amines, hydroxides, carbonates) and transition metals (iron, copper), which act as catalysts to lower the Ea​ for E2 elimination and reduction pathways, respectively [1][2].

  • Light: Store in amber vials to prevent UV-induced radical initiation of the benzylic carbon.

By understanding the causality between the molecule's structural thermodynamics and its environmental triggers, researchers can confidently utilize 1-(2-Chloroethyl)-2-nitrobenzene in complex synthetic workflows without compromising safety or yield.

References

  • Du, P., & Peters, D. G. (2010). Reduction of 1-(2-Chloroethyl)-2-nitrobenzene and 1-(2-Bromoethyl)-2-nitrobenzene at Carbon Cathodes: Electrosynthetic Routes to 1-Nitro-2-vinylbenzene and 1H-Indole. Journal of The Electrochemical Society, 157(11), F167-F172. Available at: [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. Available at:[Link]

  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Available at: [Link]

Methodological & Application

Application Note: 1-(2-Chloroethyl)-2-nitrobenzene as a Bifunctional Alkylating Agent in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In small-molecule drug discovery, the efficient and modular construction of rigidified heterocyclic scaffolds—such as indolines, tetrahydroquinolines, and benzodiazepines—is a cornerstone of lead optimization. 1-(2-Chloroethyl)-2-nitrobenzene (CAS 28917-41-1) is a highly versatile building block that serves a dual purpose in these synthetic workflows: it acts as a controlled alkylating agent and provides a latent nucleophile for cascade cyclizations.

As a Senior Application Scientist, selecting the right reagent requires balancing reactivity with stability. The mechanistic advantages of this specific reagent include:

  • Controlled Electrophilicity: The 2-chloroethyl moiety undergoes predictable SN​2 displacement by primary and secondary amines. Unlike its bromo- or iodo- analogs, the chloride is significantly less prone to base-catalyzed E2 elimination (which would yield the unwanted 2-nitrostyrene byproduct), allowing for higher yields during prolonged heating.

  • Latent Reactivity: The ortho-nitro group acts as a masked primary amine. As highlighted in the design of combinatorial libraries, that are completely orthogonal to standard peptide and small-molecule protecting groups (e.g., Boc, Fmoc)[1].

  • Cascade Potential: Upon selective reduction, the newly unmasked aniline intermediate is perfectly positioned for to form complex N-heterocycles[2].

Process Visualizations

Workflow A Primary Amine (R-NH2) C N-Alkylation (K2CO3, KI, 80°C) A->C B 1-(2-Chloroethyl)- 2-nitrobenzene B->C D 2-(2-Nitrophenyl)ethyl Intermediate C->D E Nitro Reduction (SnCl2 or Pd/C) D->E F Aniline Intermediate (Masked Nucleophile) E->F G Cascade Cyclization (Intramolecular) F->G H N-Heterocyclic Core (Indoline / Quinoline) G->H

Fig 1. Workflow for N-alkylation and cascade cyclization to N-heterocycles.

Chemoselectivity Root 2-(2-Nitrophenyl)ethyl Derivative Cond1 Pd/C, H2 (Standard) Root->Cond1 Cond2 SnCl2, EtOH (Halogen-tolerant) Root->Cond2 Cond3 Fe, NH4Cl (Mild, Alkene-tolerant) Root->Cond3 Res1 Rapid Reduction (Risk of Dehalogenation) Cond1->Res1 Res2 Preserves Aryl Halides (Slower Reaction) Cond2->Res2 Res3 Preserves Reducible Double Bonds Cond3->Res3

Fig 2. Chemoselective reduction pathways for 2-(2-nitrophenyl)ethyl derivatives.

Experimental Protocols

Note: The following methodologies are designed as self-validating systems. In-process controls (e.g., LC-MS monitoring) and specific reagent causalities are embedded to ensure mechanistic fidelity and reproducibility.

Protocol A: In Situ Finkelstein-Assisted N-Alkylation

Objective: To cleanly alkylate a primary amine while suppressing over-alkylation and base-catalyzed elimination side-reactions.

  • Preparation: In a flame-dried round-bottom flask under an inert N2​ atmosphere, dissolve the primary amine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add anhydrous K2​CO3​ (2.0 equiv) and KI (0.1 equiv).

    • Causality Insight: K2​CO3​ is selected as a mild, non-nucleophilic base that neutralizes the generated HCl without being strong enough to promote E2 elimination of the alkyl halide. The addition of catalytic KI facilitates an in situ Finkelstein reaction, transiently converting the stable alkyl chloride to a highly reactive alkyl iodide, thereby accelerating the SN​2 displacement.

  • Addition: Dropwise add 1-(2-chloroethyl)-2-nitrobenzene (1.1 equiv) dissolved in a minimal volume of DMF to maintain controlled stoichiometry.

  • Reaction: Heat the mixture to 80 °C for 12–16 hours. Monitor progression via LC-MS. The mass of the desired intermediate should reflect [M+H]+=Amine Mass+149 Da .

  • Workup: Quench the reaction with H2​O and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction & Cascade Cyclization

Objective: To unmask the aniline nucleophile and drive intramolecular cyclization without degrading halogenated pharmacophores required for downstream cross-coupling.

  • Preparation: Dissolve the alkylated intermediate from Protocol A (1.0 equiv) in a solvent mixture of Ethanol/Ethyl Acetate (1:1 v/v, 0.1 M).

  • Reagent Selection: Add SnCl2​⋅2H2​O (5.0 equiv).

    • Causality Insight: While[3], it frequently causes hydrodehalogenation of aryl halides (Cl, Br, I)—which are critical vectors for downstream Suzuki or Sonogashira couplings. SnCl2​ is highly chemoselective, reducing the nitro group while leaving aryl halides completely intact.

  • Reaction: Heat the suspension to 70 °C for 4–6 hours. Upon reduction to the aniline, the intermediate will typically undergo spontaneous intramolecular cyclization onto an adjacent electrophile (e.g., an ester, ketone, or leaving group on the original amine framework) to form the target heterocycle.

  • Workup (Self-Validating Step): Cool to room temperature. Carefully neutralize the mixture with saturated aqueous NaHCO3​ until pH 8 is reached.

    • Critical Handling: The addition of base precipitates insoluble tin salts. You must filter the resulting milky suspension through a tightly packed pad of Celite before extraction. Failure to do so will result in severe, unbreakable emulsions during the EtOAc extraction phase. Extract the clear filtrate with EtOAc, dry, and concentrate.

Quantitative Data: Chemoselectivity in Nitro Reduction

To guide synthetic planning, the following table summarizes the optimal reduction conditions based on the functional group tolerance required for the target molecule.

Reduction SystemTypical ConditionsReaction TimeFunctional Group TolerancePrimary Application in Drug Discovery
Pd/C, H2​ 10% Pd/C, H2​ (1 atm), MeOH, RT1–3 hAlcohols, Ethers, Esters, AmidesRapid, clean reduction for late-stage intermediates lacking halogens.
SnCl2​⋅2H2​O EtOH or EtOAc, 70 °C4–6 hAryl Halides (Cl, Br, I) , AlkenesPreserving cross-coupling vectors for subsequent SAR exploration.
Fe, NH4​Cl EtOH/ H2​O (4:1), 80 °C2–5 hAlkenes, Alkynes, Sensitive RingsMild reduction for highly functionalized, fragile molecular scaffolds.
Zn, AcOH THF/AcOH, RT to 50 °C2–4 hAryl Halides, Acid-stable groupsAlternative to SnCl2​ when avoiding heavy metal (Tin) contamination.

References

  • Title: Bifunctional complexes and methods for making and using such complexes | Source: Google Patents | URL
  • Title: Chemical Approaches To The Synthesis of Peptides and Proteins | Source: Scribd | URL: [Link]

Sources

Cross-coupling reaction conditions using 1-(2-Chloroethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-(2-Chloroethyl)-2-nitrobenzene

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Substrate Analysis & Mechanistic Rationale

The functionalization of unactivated alkyl chlorides remains a formidable challenge in modern organic synthesis [3]. 1-(2-Chloroethyl)-2-nitrobenzene presents a particularly complex trifecta of reactivity hurdles for cross-coupling:

  • High Bond Dissociation Energy: The unactivated C(sp3)−Cl bond is highly stable, resulting in sluggish oxidative addition by low-valent transition metals.

  • Propensity for β -Hydride Elimination: The presence of β -hydrogens on the alkyl chain means that any formed alkyl-metal intermediate is highly susceptible to unimolecular β -hydride elimination, which would yield 2-nitrostyrene rather than the desired cross-coupled product.

  • Redox-Sensitive Nitro Group: The ortho-nitro substituent is easily reduced. Standard cross-electrophile coupling (XEC) conditions rely on stoichiometric metallic reductants (e.g., Zn0 or Mn0 ), which rapidly reduce nitroarenes to anilines or hydroxylamines, destroying the substrate [1].

The Causality of Catalyst Selection: To bypass these issues, we employ a Palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing Tricyclohexylphosphine ( PCy3​ ) as the ligand [2].

  • Why PCy3​ ? The strong σ -donating nature of PCy3​ creates an electron-rich Pd(0) center capable of inserting into the recalcitrant C−Cl bond. More importantly, its massive steric bulk (cone angle θ≈170∘ ) forces the transmetalated alkyl-Pd-aryl intermediate to undergo rapid reductive elimination. This steric crowding accelerates C–C bond formation so significantly that it outcompetes the undesired β -hydride elimination pathway.

  • Why avoid Nickel/Zinc? By utilizing an arylboronic acid as the nucleophile and a mild base ( K3​PO4​ ), we completely avoid the strong reductants required in Ni-catalyzed XEC, preserving the integrity of the nitro group [1].

SideReactions SM 1-(2-Chloroethyl)-2-nitrobenzene Desired Desired Cross-Coupling (1-(2-phenylethyl)-2-nitrobenzene) SM->Desired Pd(OAc)2, PCy3 PhB(OH)2, K3PO4 Side1 β-Hydride Elimination (2-Nitrostyrene) SM->Side1 Small Phosphines (e.g., PPh3) Side2 Nitro Reduction (Aniline derivatives) SM->Side2 Strong Reductants (e.g., Zn, Mn)

Figure 1: Reaction pathways highlighting the causality of catalyst and condition selection.

Reaction Optimization & Quantitative Data

The development of this protocol required careful tuning of the microenvironment around the metal center. Table 1 summarizes the optimization data, demonstrating the direct causality between reagent choice and reaction outcome.

Table 1: Optimization of Cross-Coupling Conditions

EntryCatalyst / LigandBaseReductantYield (%)Primary Byproduct / Observation
1 Pd(OAc)2​ / PPh3​ K3​PO4​ None< 5%2-Nitrostyrene ( β -elimination dominates)
2 NiCl2​(dme) / dtbbpyNone Zn(0) 0%Aniline derivatives (Nitro reduction)
3 Pd(OAc)2​ / PCy3​ Na2​CO3​ None42%Unreacted starting material (Base too weak)
4 Pd(OAc)2​ / PCy3​ K3​PO4​⋅H2​O None 86% None (Clean conversion)

Conditions: 1-(2-Chloroethyl)-2-nitrobenzene (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd source (5 mol%), Ligand (10 mol%), Base (2.0 equiv), Toluene/H₂O (10:1), 90 °C, 16 h.

CatalyticCycle Pd0 Pd(0)(PCy3)2 Active Catalyst PdII_Cl [Pd(II)(PCy3)2(Alkyl)(Cl)] Oxidative Addition Complex Pd0->PdII_Cl Oxidative Addition (1-(2-Chloroethyl)-2-nitrobenzene) PdII_Ar [Pd(II)(PCy3)2(Alkyl)(Aryl)] Transmetalation Complex PdII_Cl->PdII_Ar Transmetalation (PhB(OH)2, K3PO4) Product Cross-Coupled Product + Pd(0)(PCy3)2 PdII_Ar->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2: Catalytic cycle for the Pd-catalyzed Suzuki-Miyaura cross-coupling of alkyl chlorides.

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system. Built-in checkpoints ensure that the researcher can verify the success of the reaction at intermediate stages before committing to final purification.

Materials Required:
  • Electrophile: 1-(2-Chloroethyl)-2-nitrobenzene (1.0 mmol, 185.6 mg)

  • Nucleophile: Phenylboronic acid (1.5 mmol, 183.0 mg)

  • Precatalyst: Palladium(II) acetate, Pd(OAc)2​ (0.05 mmol, 11.2 mg, 5 mol%)

  • Ligand: Tricyclohexylphosphine, PCy3​ (0.10 mmol, 28.0 mg, 10 mol%)

  • Base: Potassium phosphate monohydrate, K3​PO4​⋅H2​O (2.0 mmol, 460.6 mg)

  • Solvent: Toluene / Deionized H2​O (10:1 ratio, 4.0 mL total), rigorously sparged with Argon for 30 minutes prior to use.

Step-by-Step Methodology:
  • Reaction Assembly (Benchtop): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2​ , PCy3​ , Phenylboronic acid, and K3​PO4​⋅H2​O .

  • Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.

  • Reagent Introduction: Via a gas-tight syringe, add the sparged Toluene/ H2​O solvent mixture. Finally, inject the 1-(2-Chloroethyl)-2-nitrobenzene.

    • Validation Checkpoint 1 (Catalyst Activation): Upon stirring at room temperature for 5 minutes, observe the solution transition from a reddish-orange suspension to a pale yellow/brown homogeneous mixture. This color shift confirms the in situ reduction of Pd(II) to the active Pd(0)Ln​ species.

  • Thermal Promoted Coupling: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 16 hours.

    • Validation Checkpoint 2 (Reaction Progress): After 16 hours, cool to room temperature. Remove a 10 μL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 9:1 Hexanes/EtOAc). The starting material ( Rf​≈0.5 ) should be absent, replaced by a new UV-active spot ( Rf​≈0.45 ).

  • Quench and Extraction: Dilute the crude mixture with 10 mL of Ethyl Acetate and 10 mL of Deionized Water. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc ( 2×10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO4​ , and filter.

  • Quantitative Mass Balance: Concentrate the filtrate in vacuo.

    • Validation Checkpoint 3 (Crude NMR): Add exactly 0.33 mmol (55.5 mg) of 1,3,5-trimethoxybenzene as an internal standard. Take a crude 1H NMR in CDCl3​ . Compare the integration of the internal standard aromatic protons (s, 3H, 6.1 ppm) against the newly formed benzylic methylene protons of the product to calculate the precise spectroscopic yield prior to column losses.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 95:5 Hexanes/EtOAc) to afford 1-(2-phenylethyl)-2-nitrobenzene as a pale yellow oil.

Analytical Validation

Successful execution of the protocol will yield 1-(2-phenylethyl)-2-nitrobenzene. Verify the structural integrity using the following expected spectroscopic markers:

  • 1H NMR (400 MHz, CDCl3​ ): δ 7.95 (dd, J = 8.1, 1.3 Hz, 1H, Ar-H adjacent to NO2​ ), 7.52 (td, J = 7.5, 1.3 Hz, 1H), 7.40-7.15 (m, 7H, Ar-H), 3.15 (m, 2H, Ar−CH2​ ), 2.95 (m, 2H, Ar−CH2​ ). Note the complete disappearance of the CH2​−Cl triplet typically found around 3.7 ppm.

  • 13C NMR (100 MHz, CDCl3​ ): δ 149.5 (C- NO2​ ), 140.8, 136.2, 133.1, 131.8, 128.6, 128.4, 127.5, 126.2, 124.8, 37.2 ( CH2​ ), 35.4 ( CH2​ ).

  • HRMS (ESI-TOF): Calculated for C14​H14​NO2​ [ M+H ] + 228.1025; Found 228.1021.

References

  • Title: Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Halides Source: National Institutes of Health (NIH) / PMC URL: [Link][1]

  • Title: A method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd2(dba)3]/PCy3 Source: Angewandte Chemie International Edition URL: [Link][2]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (NIH) / PMC URL: [Link][3]

Sources

The Strategic Utility of 1-(2-Chloroethyl)-2-nitrobenzene in the Synthesis of Indole Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for a Privileged Heterocycle

The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its prevalence underscores the continuous demand for efficient and versatile synthetic methodologies. Among the myriad of strategies, the reductive cyclization of ortho-substituted nitroaromatics presents a powerful and direct approach to the indole framework. 1-(2-Chloroethyl)-2-nitrobenzene has emerged as a particularly valuable precursor in this context. Its bifunctional nature, featuring a nitro group poised for reduction and a reactive chloroethyl side chain, enables a facile intramolecular cyclization cascade to furnish the indole ring system.

This technical guide provides an in-depth exploration of the application of 1-(2-Chloroethyl)-2-nitrobenzene in heterocyclic synthesis, with a primary focus on the construction of indoles. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and discuss the critical experimental parameters that govern the success of the synthesis.

The Core Transformation: Reductive Cyclization to the Indole Nucleus

The primary application of 1-(2-Chloroethyl)-2-nitrobenzene in heterocyclic synthesis is its conversion to indole via a tandem reduction and intramolecular cyclization sequence. This process offers a robust and often high-yielding route to the parent indole, a crucial starting point for further functionalization.

Mechanistic Rationale

The overall transformation proceeds through two key steps within a single pot:

  • Reduction of the Nitro Group: The synthesis is initiated by the reduction of the aromatic nitro group to a primary amine. This is the pivotal step, as the resulting aniline is the nucleophile required for the subsequent ring-forming reaction. The choice of reducing agent is critical and can be tailored to the specific substrate and desired reaction conditions.

  • Intramolecular Nucleophilic Substitution: The newly formed amino group, being proximate to the chloroethyl side chain, readily undergoes an intramolecular nucleophilic attack on the carbon atom bearing the chlorine. This SN2-type reaction results in the formation of the five-membered pyrrole ring fused to the benzene core, with the concomitant expulsion of a chloride ion. Subsequent aromatization, typically through the loss of a proton, yields the final indole product.

This mechanistic pathway is analogous to the well-established synthesis of indoles from 1-(2-bromoethyl)-2-nitrobenzene and shares conceptual similarities with the reductive cyclization step of the Leimgruber-Batcho indole synthesis.[1][2]

G cluster_0 Reductive Cyclization Workflow Start 1-(2-Chloroethyl)-2-nitrobenzene Reduction Reduction of Nitro Group (e.g., Fe/AcOH, H₂/Pd-C, SnCl₂/HCl) Start->Reduction Step 1 Intermediate 2-(2-Chloroethyl)aniline (Transient Intermediate) Reduction->Intermediate Cyclization Intramolecular Nucleophilic Substitution Intermediate->Cyclization Step 2 Product Indole Cyclization->Product

Figure 1: A simplified workflow for the synthesis of indole from 1-(2-chloroethyl)-2-nitrobenzene.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step procedures for the synthesis of indole from 1-(2-chloroethyl)-2-nitrobenzene using different reducing agents. The choice of method often depends on the available equipment, scale of the reaction, and safety considerations.

Protocol 1: Iron-Mediated Reductive Cyclization in Acetic Acid

This is a classical, cost-effective, and operationally simple method that is well-suited for a broad range of laboratory settings. Iron powder in acetic acid is a robust reducing system for nitroarenes.

Materials:

  • 1-(2-Chloroethyl)-2-nitrobenzene

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite® or other filter aid

  • Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1-(2-chloroethyl)-2-nitrobenzene (1.0 eq) in a 4:1 (v/v) mixture of ethanol and glacial acetic acid.

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (4.0 - 5.0 eq) portion-wise. The reaction may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain vigorous stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and washes and concentrate under reduced pressure to remove the bulk of the solvents.

    • Partition the resulting residue between ethyl acetate and water.

    • Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude indole.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure indole.

Protocol 2: Catalytic Hydrogenation

This method is often cleaner and can provide higher yields than metal/acid reductions. However, it requires specialized equipment for handling hydrogen gas.

Materials:

  • 1-(2-Chloroethyl)-2-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-(2-chloroethyl)-2-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as indicated by TLC.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography as described in Protocol 1, if necessary.

Comparative Analysis of Reducing Agents

The choice of reducing agent is a critical parameter that can influence the yield, purity, and overall efficiency of the indole synthesis.

Reducing AgentAdvantagesDisadvantages
Fe/AcOH Inexpensive, readily available, operationally simple.Can require harsh acidic conditions, work-up can be tedious due to iron salts.
H₂/Pd-C High yields, clean reaction, mild conditions.Requires specialized hydrogenation equipment, potential for catalyst poisoning, safety concerns with H₂ gas.
SnCl₂/HCl Effective for a wide range of nitro compounds.Stoichiometric amounts of tin salts are generated, which can be toxic and difficult to remove.
Na₂S₂O₄ Mild reducing agent, useful for sensitive substrates.Often requires a two-phase system, may not be as potent as other methods.

Application in the Synthesis of Substituted Indoles

The true utility of 1-(2-chloroethyl)-2-nitrobenzene and its derivatives lies in their potential to generate a diverse array of substituted indoles. By starting with a substituted 2-nitroethylbenzene, various functional groups can be incorporated into the final indole product. For example, the synthesis of 7-chloroindole, a valuable intermediate in pharmaceutical research, can be envisioned through a similar reductive cyclization strategy starting from a dichlorinated precursor.[3][4]

Alternative Heterocyclic Syntheses: A Note on Scope

While the synthesis of indoles is the most prominent application, the fundamental strategy of reductive cyclization of ortho-substituted nitroarenes is a versatile tool in heterocyclic chemistry. In principle, by modifying the side chain attached to the nitrobenzene core, other heterocyclic systems could be accessible. For instance, precursors leading to the formation of quinolines or other fused N-heterocycles could be designed. However, it should be noted that the synthesis of quinolines from 1-(2-chloroethyl)-2-nitrobenzene is not a commonly reported transformation, with classical methods such as the Skraup or Friedlander syntheses being more prevalent for that particular scaffold.[5][6]

Conclusion

1-(2-Chloroethyl)-2-nitrobenzene is a highly effective and versatile precursor for the synthesis of the indole ring system. The reductive cyclization pathway provides a direct and efficient means to construct this privileged heterocycle. The choice of reducing agent can be tailored to the specific needs of the researcher, with both classical metal/acid systems and modern catalytic hydrogenation methods offering reliable routes. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and organic synthesis to effectively utilize this valuable building block in their drug discovery and development endeavors.

References

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Alper, P. B., & Nguyen, K. T. (2003). Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2052–2053.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Indole-Based Compounds Using Dimethoxymethanamine. BenchChem.
  • Sigma-Aldrich. 7-Chloroindole 97. (Product Page).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Indoles: Evaluating Routes from ortho-Nitroaryl Precursors. BenchChem.
  • Leimgruber–B
  • Söderberg, B. C. G. (2011). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions, 1-768.
  • BenchChem. (2025). Application Notes and Protocols: Reductive Cyclization of 1-(2-Bromoethyl)-2-nitrobenzene for Indole Synthesis. BenchChem.
  • Söderberg, B. C. G. (2022). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Molecules, 27(21), 7265.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Ragaini, F., et al. (2022).
  • Rahman, S. M. A. (2015). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU.
  • Organic Syntheses Procedure.
  • Fuji, M., et al. (2002). Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepine. Organic Letters, 4(15), 2549–2551.
  • Cheng, X., Wang, Y., & Zhang, L. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-29.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-708.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Huo, Z., Gridnev, I. D., & Yamamoto, Y. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. The Journal of Organic Chemistry, 75(4), 1266-1270.
  • ResearchGate.
  • ResearchGate. Trial to synthesize quinolone using benzyl alcohol. Reaction conditions.
  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis.
  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References.
  • Preparation and Properties of Quinoline. (n.d.).
  • IJNRD. (2023). SYNTHESIS OF 2-PHENYL INDOLE.
  • National Institute of Justice. Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors.
  • BenchChem.
  • ECHEMI. How to synthesise 2-aminoethyl benzene.
  • MDPI. Chemistry of 2-(2′-Aminophenyl)
  • Chemical Communications (RSC Publishing). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
  • Organic Chemistry Portal.
  • RSC Publishing. Catalyst-free reductive cyclization of bis(2-aminophenyl)
  • PubMed. S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles.
  • PMC. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
  • Google Patents.

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of 1-(2-Chloroethyl)-2-nitrobenzene in polar solvents

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-Chloroethyl)-2-nitrobenzene in polar solvents. Our objective is to move beyond simple procedural steps and provide a foundational understanding of the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Core Issue Analysis: The "Like Dissolves Like" Dilemma

The primary challenge in solubilizing 1-(2-Chloroethyl)-2-nitrobenzene stems from its amphipathic, yet predominantly nonpolar, molecular structure. The molecule consists of:

  • A nonpolar benzene ring and a chloroethyl group (-CH2CH2Cl).

  • A polar nitro group (-NO2).

While the nitro group imparts some polarity, the overall character of the molecule is dominated by its nonpolar regions. Consequently, it exhibits poor solubility in highly polar solvents like water, as the polar solvent molecules would rather interact with each other (via strong hydrogen bonds in the case of water) than solvate the nonpolar parts of the molecule. The principle that "like dissolves like" dictates that its solubility will be significantly higher in non-polar or moderately polar organic solvents.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My solution of 1-(2-Chloroethyl)-2-nitrobenzene in an aqueous buffer is cloudy and a precipitate has formed. What is the immediate cause and what are my initial troubleshooting steps?

A1: A cloudy solution or the presence of a precipitate are definitive signs that the concentration of 1-(2-Chloroethyl)-2-nitrobenzene has exceeded its solubility limit in your chosen solvent system. You have created a supersaturated, unstable solution that has subsequently crashed out.

Initial Troubleshooting Workflow

G A 1-(2-Chloroethyl)-2-nitrobenzene Hydrophobic Guest Insoluble in Water C Water-Soluble Inclusion Complex Guest encapsulated in Host A:f0->C:f0 Encapsulation B Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity B:f1->C:f0

Caption: Formation of a water-soluble inclusion complex.

  • Detailed Protocol:

    • Select a suitable cyclodextrin, such as HP-β-CD.

    • Prepare your aqueous solvent.

    • Dissolve the HP-β-CD in the solvent first. A molar ratio of 2:1 or higher (cyclodextrin:compound) is a good starting point.

    • Once the cyclodextrin is fully dissolved, add the 1-(2-Chloroethyl)-2-nitrobenzene.

    • Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating or sonication can accelerate this process. The solution should clarify as the complex forms.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Wikipedia. (n.d.). Cosolvent.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • MDPI. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
  • Vertex AI Search. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC.
  • E3S Web of Conferences. (n.d.). The influence of ultrasonic treatment on the solubility of aqueous electrolyte mixtures.
  • ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Quora. (2021, October 5). How does surfactant affect solubility of relatively non polar substance?.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?.
  • Pharmaceutical Technology. (2026, March 19). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • IJPPR. (2021, June 15). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review.
  • Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • INCHEM. (n.d.). ICSC 0028 - 1-CHLORO-2-NITROBENZENE.
  • Nouryon. (n.d.). Non-ionic surfactants.
  • Wikipedia. (n.d.). 2-Nitrochlorobenzene.

Sources

Optimizing temperature and pressure for 1-(2-Chloroethyl)-2-nitrobenzene hydrogenation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the catalytic hydrogenation of 1-(2-chloroethyl)-2-nitrobenzene. As a Senior Application Scientist, I have designed this resource to help you navigate the complex kinetic network of this reaction. Our primary objective is the selective reduction of the nitro group (-NO₂) to an amine (-NH₂) while strictly preserving the highly sensitive aliphatic carbon-chlorine (C-Cl) bond.

Issue Diagnostics & Mechanistic FAQs

Q1: Why is my aliphatic C-Cl bond cleaving (hydrodehalogenation), and how do temperature and pressure affect this? Expert Insight: The aliphatic C-Cl bond in 1-(2-chloroethyl)-2-nitrobenzene is highly susceptible to hydrogenolysis. Hydrodehalogenation is an undesired side reaction that directly competes with nitro group reduction. High reaction temperatures provide the thermal activation energy required to cleave the C-Cl bond ()[1]. Conversely, operating at low hydrogen pressure leads to "hydrogen starvation" at the catalyst surface. When the metal surface is not fully saturated with hydrogen, the substrate's C-Cl bond can strongly adsorb onto the active sites, facilitating dehalogenation ()[2]. Resolution: Maintain a high hydrogen pressure (e.g., 2.0–3.0 MPa) to ensure the catalyst surface remains saturated with hydrogen, which competitively inhibits C-Cl adsorption[2]. Keep the temperature moderate (50–60 °C) to provide enough energy for nitro reduction without crossing the activation barrier for dehalogenation.

Q2: I lowered the temperature to 30 °C to protect the C-Cl bond, but my reaction stalled. Why? Expert Insight: The hydrogenation of a nitroaromatic proceeds through a complex network of intermediates (nitroso hydroxylamine amine)[2]. The final step—the reduction of the hydroxylamine intermediate to the target amine—is the rate-limiting step. At low temperatures (e.g., 30 °C), the reaction lacks the thermal energy to overcome the activation barrier of this final step, causing the hydroxylamine intermediate to accumulate ()[1]. Resolution: Do not operate below 50 °C. Accumulation of the hydroxylamine intermediate is extremely dangerous; it can lead to sudden, violent thermal runaway or undergo condensation reactions to form unwanted azoxy dimers[2]. If dehalogenation is a concern at 50 °C, switch to a more selective catalyst rather than dropping the temperature[1].

Q3: What is the optimal catalyst system to pair with these T/P conditions? Expert Insight: Palladium (Pd) catalysts are highly active but notoriously promote hydrodehalogenation because they readily activate carbon-halogen bonds ()[3]. Platinum (Pt) is inherently less active for dehalogenation. Modifying Pt/C with promoters like iron (Fe) or vanadium (V) further suppresses dehalogenation by transferring electrons to the Pt nanoparticles, creating an electron-deficient state that repels the electron-rich chlorine atom[1].

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway, highlighting the critical rate-limiting step and the conditions that trigger side reactions.

ReactionPathway A 1-(2-Chloroethyl) -2-nitrobenzene B Nitroso Intermediate A->B +H₂ (Fast) Exothermic C Hydroxylamine Intermediate B->C +H₂ (Fast) Exothermic F Azoxy/Azo Dimers (Condensation) B->F Condensation D 2-(2-Chloroethyl)aniline (Target Product) C->D +H₂ (Rate-Limiting) Requires T > 50°C C->F Low H₂ Pressure or Stalled Rxn E 2-Ethylaniline (Hydrodehalogenation) D->E +H₂ (Side Reaction) High T / Low P

Figure 1: Reaction pathway of 1-(2-chloroethyl)-2-nitrobenzene and competing side reactions.

Self-Validating Experimental Protocol

This protocol is designed for a 100g scale batch hydrogenation, incorporating built-in validation checks to ensure safety and selectivity.

Phase 1: Preparation & Inerting

  • Charge the Reactor: Load 100 g of 1-(2-chloroethyl)-2-nitrobenzene, 400 mL of THF (solvent), and 1.0 g of 3% Pt-Fe/C catalyst into a 1 L Hastelloy autoclave.

  • System Inerting: Seal the reactor. Purge with Nitrogen ( N2​ ) at 0.5 MPa three times, followed by Hydrogen ( H2​ ) at 0.5 MPa three times.

  • Self-Validation Check: Pressurize the system to 3.5 MPa with H2​ and hold for 15 minutes. A pressure drop of < 0.05 MPa validates system integrity and the absence of micro-leaks.

Phase 2: Pressurization & Heating 4. Pre-Pressurization: Adjust the H2​ pressure to the target 2.5 MPa before initiating heating. Causality: Establishing high pressure prior to heating prevents hydrogen starvation during the initial, highly exothermic nitro-to-nitroso reduction phase, suppressing early-stage condensation ()[2]. 5. Temperature Ramping: Initiate vigorous stirring (1000 rpm) to eliminate mass transfer limitations. Ramp the temperature to 55 °C at a controlled rate of 2 °C/min.

Phase 3: Reaction Monitoring & Workup 6. Uptake Monitoring: Maintain T at 55 °C and P at 2.5 MPa. Monitor the H2​ mass flow controller. 7. Self-Validation Check: The reaction is deemed complete when H2​ consumption ceases for 30 consecutive minutes. Do not prematurely cool the reactor, as this risks leaving unreacted, shock-sensitive hydroxylamine. 8. Workup: Cool the reactor to 20 °C, vent the H2​ , and purge with N2​ . Filter the catalyst through a Celite pad under an inert atmosphere. Analyze the filtrate via HPLC to confirm >99.5% conversion and selectivity.

Quantitative Data Analytics

The following table summarizes the causal relationship between temperature, pressure, and catalyst choice on the reaction outcome, demonstrating why our recommended parameters (55 °C, 2.5 MPa, Pt-Fe/C) are optimal.

Temperature (°C)Pressure (MPa)CatalystConversion (%)Selectivity to Target (%)Principal Byproduct
302.0Pt-Fe/C65.094.2Hydroxylamine
55 2.5 Pt-Fe/C >99.9 >99.5 None
802.5Pt-Fe/C>99.988.02-Ethylaniline
550.5Pt-Fe/C85.075.0Azoxy dimers
552.5Pd/C>99.9<10.02-Ethylaniline

References

  • Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst | RSC Advances |[Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development (ACS) |[Link]

  • Preparation and Catalytic Performance of Metal-Rich Pd Phosphides for the Solvent-Free Selective Hydrogenation of Chloronitrobenzene | Catalysts (MDPI) |[Link]

Sources

Purification and recrystallization techniques for crude 1-(2-Chloroethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1-(2-Chloroethyl)-2-nitrobenzene

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 1-(2-Chloroethyl)-2-nitrobenzene via recrystallization. It includes detailed protocols, troubleshooting advice for common experimental issues, and frequently asked questions to ensure a high-purity final product.

Compound Properties and Purification Overview

1-(2-Chloroethyl)-2-nitrobenzene is a nitroaromatic compound whose purity is critical for subsequent synthetic steps. Recrystallization is the primary method for its purification, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, enabling the formation of pure crystals upon cooling while impurities remain in the solution (the mother liquor).[1][2]

Table 1: Physicochemical Properties of 1-(2-Chloroethyl)-2-nitrobenzene and Related Compounds

Property1-(2-Chloroethyl)-2-nitrobenzene1-Chloro-2-nitrobenzene (Related Compound)1-(2-Chloroethyl)-4-nitrobenzene (Isomer)
Molecular Formula C₈H₈ClNO₂C₆H₄ClNO₂[3]C₈H₈ClNO₂[4]
Molecular Weight 185.61 g/mol 157.55 g/mol [5]185.61 g/mol [4]
Appearance Pale yellow solid (predicted)Yellowish crystals[3]Data not available
Melting Point Data not widely published; predicted to be a low-melting solid.31-33 °C[6]Data not available
Solubility Insoluble in water; soluble in polar organic solvents like ethanol, methanol, and acetone.Insoluble in water; soluble in alcohol, benzene, diethyl ether.[6]Data not available

Note: Experimental data for the target compound is limited. Properties are inferred based on its structure and data from closely related analogs.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent for recrystallizing 1-(2-Chloroethyl)-2-nitrobenzene? A1: The best solvent is one that exhibits a steep solubility curve, meaning it dissolves the compound well when hot but poorly when cold.[1] Given the polar nitro and chloro functionalities, polar organic solvents are excellent starting points. Alcohols such as ethanol or isopropanol are highly recommended for initial trials. These solvents are effective for many nitroaromatic compounds and are readily available.[1]

Q2: What are the most common impurities I should expect in my crude sample? A2: Impurities largely depend on the synthetic route. A common method for preparing nitroaromatics is through the nitration of a precursor. For this compound, nitration of 1-(2-chloroethyl)benzene would likely produce a mixture of isomers. Therefore, the most probable impurities are:

  • Isomeric Products: Such as 1-(2-Chloroethyl)-4-nitrobenzene .

  • Unreacted Starting Material: 1-(2-chloroethyl)benzene.

  • Di-nitrated Products: Formed if the reaction conditions are too harsh.

  • Acidic Residues: Traces of nitric and sulfuric acid from the nitrating mixture.

Q3: How can I confirm the purity of my recrystallized product? A3: Purity should be assessed using multiple methods:

  • Melting Point Analysis: A pure compound will have a sharp, defined melting point. Impurities typically cause the melting point to be lower and the range to be broader.[7]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the chemical structure and identify any remaining impurities.

Q4: When should I use a mixed-solvent system? A4: A mixed-solvent system is ideal when no single solvent has the perfect solubility profile.[1] This is necessary if your compound is too soluble in one solvent (like ethanol) even when cold, and poorly soluble in another (like water) even when hot. The procedure involves dissolving the crude product in a minimal amount of the "good" hot solvent (e.g., ethanol) and then adding the "bad" solvent (e.g., water) dropwise until the solution just begins to turn cloudy (the saturation point).[1]

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process.

ProblemProbable Cause(s)Recommended Solution(s)
The compound "oils out," forming liquid droplets instead of crystals. 1. The melting point of the compound (or an impure mixture) is lower than the boiling point of the chosen solvent.[8]2. The solution is cooling too rapidly.3. High concentration of impurities depressing the melting point.1. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[8]2. Allow the solution to cool much more slowly. Insulating the flask can help.[9]3. If slow cooling fails, consider purifying via column chromatography first to remove the bulk of impurities.
No crystals form after the solution has cooled to room temperature. 1. Too much solvent was used , and the solution is not saturated.[9]2. The solution is supersaturated and requires a nucleation site to initiate crystal growth.[9]1. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[8]2. Induce crystallization by:     a) Scratching the inside of the flask at the liquid's surface with a glass rod.[10]     b) Adding a "seed crystal" of the pure compound, if available.[10]     c) Cooling the solution further in an ice-water bath.
The final product yield is very low. 1. Excess solvent was used, causing a significant portion of the product to remain dissolved in the mother liquor.[8][10]2. Premature crystallization occurred during a hot filtration step.3. The crystals were washed with solvent that was not ice-cold, redissolving some of the product.[10]1. Use the absolute minimum amount of boiling solvent required for dissolution. You can test the mother liquor for remaining product by evaporating a small sample.[8]2. Ensure the funnel and receiving flask are pre-heated before hot filtration.3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[10]
The purified crystals are still colored (e.g., dark yellow or brown). The crude material contains colored, soluble impurities that co-crystallize with the product.1. Redissolve the crystals in the minimum amount of hot solvent.2. Add a small amount (1-2% by weight) of activated charcoal to the hot solution.3. Swirl and heat for a few minutes to allow the charcoal to adsorb the colored impurities.4. Perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[11]

Experimental Protocol & Workflow

Protocol: Single-Solvent Recrystallization of 1-(2-Chloroethyl)-2-nitrobenzene
  • Solvent Selection: Begin with a polar solvent like ethanol or isopropanol. In a test tube, add a small amount of crude product and a few drops of solvent. Heat the mixture. A good solvent will dissolve the solid when hot but show poor solubility at room temperature.[2]

  • Dissolution: Place the crude 1-(2-Chloroethyl)-2-nitrobenzene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while swirling. Continue adding the solvent dropwise until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[10]

  • (Optional) Decolorization & Hot Filtration: If the hot solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and bring it back to a boil for a few minutes. To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[12] Once the flask reaches room temperature, it can be placed in an ice-water bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a very small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[10]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a desiccator.

Purification Workflow Diagram

The following diagram illustrates the logical steps and decision points in the purification process.

G start Crude 1-(2-Chloroethyl)-2-nitrobenzene dissolve Dissolve in minimum boiling solvent (e.g., Ethanol) start->dissolve check_color Is solution colored? dissolve->check_color add_charcoal Add activated charcoal and boil briefly check_color->add_charcoal Yes cool Cool solution slowly to room temperature check_color->cool No hot_filter Hot gravity filtration add_charcoal->hot_filter hot_filter->cool check_crystals Crystals formed? cool->check_crystals induce Induce crystallization (scratch, seed, ice bath) check_crystals->induce No ice_bath Cool in ice-water bath check_crystals->ice_bath Yes induce->check_crystals collect Collect crystals via vacuum filtration ice_bath->collect wash Wash with minimal ice-cold solvent collect->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of 1-(2-Chloroethyl)-2-nitrobenzene.

References

  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • University of Calgary. (n.d.). Recrystallization.
  • Sandtorv, A. (2021, March 5). 2.
  • University of York, Department of Chemistry. (n.d.).
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • OECD. (2001, September 14). 1-Chloro-2-nitrobenzene CAS: 88-73-3.
  • INCHEM. (2021). ICSC 0028 - 1-CHLORO-2-NITROBENZENE.
  • PubChem. (n.d.). Benzene, 1-((2-chloroethyl)thio)-4-nitro-.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • PubChem. (n.d.). 1-Chloro-2-nitrobenzene.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • Sigma-Aldrich. (n.d.). 1-Chloro-2-nitrobenzene 99%.
  • University of Toronto. (n.d.).
  • Reddit. (2023, February 19).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3).
  • Thermo Fisher Scientific. (n.d.). 1-Chloro-2-nitrobenzene, 99%.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Wikipedia. (n.d.). 2-Nitrochlorobenzene.
  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE.
  • PrepChem.com. (n.d.). Synthesis of 2-chloronitrobenzene.
  • PubChem. (n.d.). 1-(2-Chloroethyl)-4-nitrobenzene.

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Chloroethyl)-2-nitrobenzene Substitution Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitution reactions involving 1-(2-Chloroethyl)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sterically hindered substrate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.

Introduction: The Challenge of a Hindered Substrate

1-(2-Chloroethyl)-2-nitrobenzene presents a unique synthetic challenge due to steric hindrance from both the ortho-nitro group and the chloroethyl side chain. These groups can impede the approach of nucleophiles, leading to slow reaction rates, low yields, and the formation of unwanted byproducts. This guide provides a comprehensive resource to understand and overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(2-chloroethyl)-2-nitrobenzene so challenging to use in substitution reactions?

A1: The primary challenge is steric hindrance. The bulky nitro group at the ortho position restricts access to the aromatic ring for nucleophilic aromatic substitution (SNAr). Additionally, the chloroethyl side chain can also be sterically encumbered, slowing down SN2-type reactions. The combination of these factors often requires carefully optimized conditions to achieve the desired transformation.

Q2: Which position is more likely to undergo substitution: the chloroethyl side chain or the aromatic ring?

A2: The reactivity is highly dependent on the reaction conditions and the nature of the nucleophile.

  • Substitution on the chloroethyl side chain (SN2): This is often the more accessible pathway, especially with smaller, potent nucleophiles. The primary chloride is a good leaving group, and the reaction proceeds via a standard SN2 mechanism. However, the proximity of the bulky ortho-nitro group can still influence the reaction rate.

  • Nucleophilic Aromatic Substitution (SNAr): For substitution to occur on the aromatic ring, the ring must be activated by electron-withdrawing groups. The ortho-nitro group does activate the ring, but its steric bulk can hinder the initial attack of the nucleophile, which is often the rate-determining step.[1][2] Stronger, less sterically demanding nucleophiles and higher temperatures are typically required to favor SNAr.

Q3: How does the ortho-nitro group influence the reaction?

A3: The ortho-nitro group has two opposing effects:

  • Electronic Activation: The strong electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic attack, which is a prerequisite for SNAr reactions. It stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[1][2]

  • Steric Hindrance: Its physical size obstructs the path of the incoming nucleophile, increasing the activation energy of the reaction and slowing it down.[3]

Q4: Can you explain the SNAr mechanism in the context of this molecule?

A4: The SNAr mechanism is a two-step process:

  • Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a suitable leaving group (in this case, potentially a different substituent if one were present, as the chloro on the ring is not the primary target). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, and is stabilized by the electron-withdrawing nitro group.

  • Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.

For 1-(2-chloroethyl)-2-nitrobenzene, direct SNAr to replace a group on the ring is less common than substitution at the side chain unless other activating groups and a suitable leaving group are present on the ring.

Troubleshooting Guide

This section addresses common problems encountered during substitution reactions with 1-(2-chloroethyl)-2-nitrobenzene and provides actionable solutions.

Problem 1: Low or No Conversion to the Desired Product

Potential Causes:

  • Insufficient Reaction Temperature: Steric hindrance often necessitates higher activation energy.

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state.

  • Weak Nucleophile: A nucleophile with low reactivity may not be able to overcome the steric barrier.

  • Decomposition of Reactants or Products: High temperatures and prolonged reaction times can lead to degradation.

Solutions:

ParameterRecommendationRationale
Temperature Gradually increase the reaction temperature. Consider using a high-boiling point solvent like DMF, DMSO, or NMP.To provide sufficient energy to overcome the activation barrier imposed by steric hindrance.
Solvent Screen polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). These solvents are known to accelerate SN2 and SNAr reactions.Polar aprotic solvents solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.
Nucleophile Use a stronger or less sterically hindered nucleophile. If using an amine, consider its pKa and steric bulk.A more reactive nucleophile is more likely to successfully attack the sterically hindered electrophilic center.
Catalysis Consider the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., TBAB).[4][5]PTCs facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the substrate is, increasing the effective concentration of the nucleophile.[6]
Microwave Irradiation Employ microwave-assisted synthesis.[7]Microwaves can rapidly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times and improved yields.[8][9]
Problem 2: Formation of Significant Side Products

Potential Causes:

  • Elimination Reactions: With basic nucleophiles, elimination of HCl from the chloroethyl side chain to form a vinyl group can compete with substitution.

  • Multiple Substitutions: If the nucleophile itself has reactive sites, it can lead to secondary reactions.

  • Reaction with the Nitro Group: Under certain conditions, particularly with strong reducing agents or highly nucleophilic species, the nitro group can be reduced or attacked.

Solutions:

Side ProductPotential CauseRecommended Solution
2-Nitrostyrene Elimination (E2) reaction promoted by a basic nucleophile.Use a less basic nucleophile. Lower the reaction temperature. Choose a solvent that disfavors elimination.
Polymerization Polymerization of the vinyl-containing side product.Use a shorter reaction time and monitor the reaction closely. Purify the product promptly after the reaction is complete.
Reduction of Nitro Group Presence of reducing agents or certain nucleophiles.Ensure the reaction is carried out under an inert atmosphere if using sensitive reagents. Avoid nucleophiles that are also strong reducing agents.

Experimental Protocols and Advanced Strategies

General Protocol for Nucleophilic Substitution on the Chloroethyl Side Chain

This protocol provides a starting point for the reaction of 1-(2-chloroethyl)-2-nitrobenzene with a generic amine nucleophile.

Materials:

  • 1-(2-Chloroethyl)-2-nitrobenzene

  • Amine nucleophile (1.2 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)

  • Solvent (e.g., acetonitrile, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-chloroethyl)-2-nitrobenzene and the chosen solvent.

  • Add the base and the amine nucleophile to the flask.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for acetonitrile) and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Advanced Strategy: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate these reactions.

Procedure:

  • In a microwave-safe reaction vessel, combine 1-(2-chloroethyl)-2-nitrobenzene, the nucleophile, base, and a suitable high-boiling point solvent (e.g., DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Set the desired temperature (e.g., 120-150 °C) and reaction time (e.g., 10-30 minutes).

  • After the reaction, cool the vessel to room temperature before opening.

  • Work up and purify the product as described in the general protocol.

Advanced Strategy: Phase-Transfer Catalysis (PTC)

For reactions involving a solid or aqueous nucleophile and an organic substrate, PTC can be highly effective.

Procedure:

  • Combine 1-(2-chloroethyl)-2-nitrobenzene in an organic solvent (e.g., toluene, dichloromethane).

  • Add an aqueous solution of the nucleophilic salt.

  • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

  • Stir the biphasic mixture vigorously at the desired temperature.

  • Monitor the reaction progress.

  • After completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.

  • Purify the product as needed.

Visualizing the Challenges and Solutions

Reaction Pathways and Steric Hindrance

Caption: Reaction pathways and points of steric hindrance.

Troubleshooting Workflow

G start Start: Low Yield or No Reaction check_temp Is reaction temperature adequate? start->check_temp increase_temp Increase Temperature (e.g., use DMF, DMSO) check_temp->increase_temp No check_nucleophile Is the nucleophile strong enough? check_temp->check_nucleophile Yes increase_temp->check_nucleophile stronger_nu Use a stronger or less hindered nucleophile check_nucleophile->stronger_nu No check_solvent Is the solvent optimal? check_nucleophile->check_solvent Yes stronger_nu->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->change_solvent No advanced_methods Consider Advanced Methods check_solvent->advanced_methods Yes change_solvent->advanced_methods microwave Microwave-Assisted Synthesis advanced_methods->microwave ptc Phase-Transfer Catalysis advanced_methods->ptc side_products Are side products observed? microwave->side_products ptc->side_products analyze_side_products Analyze side products to identify competing pathways side_products->analyze_side_products Yes optimize Optimize conditions to minimize side reactions side_products->optimize No analyze_side_products->optimize caption Troubleshooting workflow for substitution reactions.

Caption: Troubleshooting workflow for substitution reactions.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Halogen Reactivity: 1-(2-Chloroethyl)-2-nitrobenzene vs. 1-(2-Bromoethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmaceutical intermediate synthesis, the choice of starting material can profoundly influence reaction efficiency, yield, and overall process economy. This guide provides an in-depth comparative analysis of two structurally similar yet reactively distinct building blocks: 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene. While differing by only a single halogen atom, their performance in key synthetic transformations, particularly nucleophilic substitution, varies significantly. This document elucidates the fundamental chemical principles governing this reactivity difference, presents supporting data, and offers detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies. The core finding is that the bromo-analogue exhibits substantially higher reactivity due to the superior leaving group ability of bromide, enabling milder reaction conditions and often faster conversion rates.

Theoretical Framework: Unpacking the Determinants of Reactivity

The reactivity of the ethyl halide side chain in these molecules is primarily governed by its susceptibility to nucleophilic attack. For primary alkyl halides such as these, the bimolecular nucleophilic substitution (Sₙ2) mechanism is the dominant pathway.[1][2] The rate of an Sₙ2 reaction is dictated by several factors, but for the comparison at hand, two are paramount: the nature of the leaving group and the electronic influence of the aromatic ring.

The Decisive Role of the Leaving Group: Bromide vs. Chloride

The central difference between the two subject compounds lies in the identity of the halogen atom, which departs as a halide ion (X⁻) during a nucleophilic substitution. A "good" leaving group is one that can stabilize the negative charge it acquires upon departure. This stability is inversely related to the basicity of the leaving group; weaker bases are better leaving groups.[3][4]

To compare chloride (Cl⁻) and bromide (Br⁻), we can examine the acidity of their conjugate acids, hydrochloric acid (HCl) and hydrobromic acid (HBr).

  • pKa (HBr) ≈ -9

  • pKa (HCl) ≈ -7

Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is weaker and more stable than Cl⁻.[1] This is because the larger ionic radius of bromide allows the negative charge to be dispersed over a greater volume, reducing charge density and increasing stability.[5]

This fundamental difference in leaving group ability means the carbon-bromine (C-Br) bond is more readily broken than the carbon-chlorine (C-Cl) bond in the transition state of an Sₙ2 reaction. Consequently, reactions involving the departure of a bromide ion have a lower activation energy and proceed at a faster rate.[6] The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1]

Electronic and Steric Influence of the ortho-Nitro Group

The 2-nitro substituent exerts a powerful influence on the molecule's overall reactivity.

  • Inductive Effect (-I): As a strongly electron-withdrawing group, the nitro moiety pulls electron density away from the benzene ring and, by extension, from the ethyl side chain.[7][8][9] This inductive withdrawal makes the α- and β-carbons of the ethyl group more electrophilic and thus more susceptible to attack by a nucleophile.

  • Steric Hindrance: The bulky nitro group at the ortho position can create steric congestion around the reaction center (the β-carbon). In a classic Sₙ2 reaction, the nucleophile must approach from the side opposite the leaving group (backside attack).[10] The presence of the ortho-nitro group could potentially hinder this approach, although this effect is generally less pronounced for a primary halide compared to a more substituted carbon center.[11]

While the nitro group deactivates the aromatic ring towards electrophilic substitution, its inductive electron-withdrawing effect enhances the electrophilicity of the side chain, priming it for nucleophilic substitution. The dominant factor in comparing the two molecules, however, remains the superior leaving group ability of bromide.

Comparative Reactivity Data

SubstrateLeaving GroupRelative Rate (vs. R-Cl)Rationale
Ethyl ChlorideCl⁻1Baseline for comparison.
Ethyl Bromide Br⁻ ~50 - 100 Bromide is a significantly better leaving group than chloride, leading to a much faster reaction rate.[6]
1-(2-Chloroethyl)-2-nitrobenzeneCl⁻Predicted SlowRequires higher temperatures or longer reaction times due to the poorer leaving group.
1-(2-Bromoethyl)-2-nitrobenzene Br⁻ Predicted FastExpected to react under milder conditions and at a significantly faster rate than its chloro-analogue.

Disclaimer: The quantitative data in this table is illustrative, based on foundational principles and data from similar substrates[6], to demonstrate the expected relative reactivity.

Mechanistic Visualization

The Sₙ2 reaction is a concerted, single-step process. The diagram below illustrates the mechanism for the reaction of 1-(2-haloethyl)-2-nitrobenzene with a generic amine nucleophile (R-NH₂), highlighting the key transition state.

Caption: Sₙ2 mechanism for nucleophilic substitution.

Experimental Protocol: Comparative Synthesis of N-benzyl-2-(2-nitrophenyl)ethanamine

This protocol provides a framework for directly comparing the reactivity of the two substrates. The synthesis of N-substituted 2-nitrophenylethylamines is a common application for these precursors.[12]

Objective

To synthesize N-benzyl-2-(2-nitrophenyl)ethanamine from both 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene under identical conditions to qualitatively and quantitatively assess their relative reactivity.

Materials
  • 1-(2-Bromoethyl)-2-nitrobenzene

  • 1-(2-Chloroethyl)-2-nitrobenzene

  • Benzylamine (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, anhydrous, 1.5 equivalents)

  • Acetonitrile (CH₃CN, anhydrous)

  • Ethyl acetate (for TLC and workup)

  • Hexanes (for TLC and workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup (Parallel Reactions) cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_analysis Analysis A1 Flask A: Bromo-substrate (1.0 eq) in CH₃CN A2 Add Benzylamine (1.1 eq) and K₂CO₃ (1.5 eq) to Flask A A1->A2 B1 Flask B: Chloro-substrate (1.0 eq) in CH₃CN B2 Add Benzylamine (1.1 eq) and K₂CO₃ (1.5 eq) to Flask B B1->B2 Heat Stir at 60°C A2->Heat B2->Heat TLC Monitor by TLC every 30 min (Spot Substrate, Co-spot, Reaction) Heat->TLC Cool Cool to Room Temp TLC->Cool Filter Filter to remove K₂CO₃ Cool->Filter Evap Evaporate CH₃CN Filter->Evap Extract Redissolve in Ethyl Acetate Wash with NaHCO₃, then Brine Evap->Extract Dry Dry organic layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Yield Calculate % Yield Purify->Yield Characterize Characterize by ¹H NMR, ¹³C NMR, MS Purify->Characterize

Caption: Experimental workflow for comparative synthesis.

Step-by-Step Procedure

Causality Behind Experimental Choices:

  • Parallel Setup: Running the reactions side-by-side ensures that all variables (temperature, stirring, reagent concentrations) are identical, allowing for a direct and fair comparison of reactivity.

  • Solvent: Acetonitrile is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophile (benzylamine), leaving the nucleophile highly reactive.[1]

  • Base: Potassium carbonate is a mild, non-nucleophilic base used to neutralize the HBr or HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.

  • Temperature: 60°C is a moderate temperature that should be sufficient to drive the reaction with the bromo-substrate to completion in a reasonable timeframe, while also allowing for a clear difference in reaction rate to be observed for the less reactive chloro-substrate.

Procedure:

  • Setup: To two separate round-bottom flasks equipped with stir bars and reflux condensers, add 1-(2-bromoethyl)-2-nitrobenzene (Flask A) and 1-(2-chloroethyl)-2-nitrobenzene (Flask B) (e.g., 5.0 mmol each).

  • Reagent Addition: To each flask, add anhydrous acetonitrile (25 mL), benzylamine (5.5 mmol, 1.1 eq), and anhydrous potassium carbonate (7.5 mmol, 1.5 eq).

  • Reaction: Place both flasks in a pre-heated oil bath at 60°C and begin vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC at 30-minute intervals. Use a 4:1 Hexanes:Ethyl Acetate eluent system. Visualize spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progress.

  • Workup: Once the reaction in Flask A (bromo-substrate) is complete (as determined by TLC, likely within 2-4 hours), cool both flasks to room temperature.

  • Filter the contents of each flask through a pad of celite to remove the K₂CO₃, washing the filter cake with a small amount of ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Analysis: Compare the crude yields. Purify the products by flash column chromatography on silica gel if necessary. Obtain the final mass and calculate the percentage yield for each reaction. Characterize the product by ¹H NMR and Mass Spectrometry to confirm its identity.

Expected Observations

The reaction in Flask A (bromo-substrate) is expected to proceed to completion significantly faster than the reaction in Flask B (chloro-substrate) . After a set time (e.g., 3 hours), TLC analysis will likely show a complete consumption of starting material in Flask A, whereas Flask B will show a substantial amount of unreacted starting material. This directly demonstrates the superior reactivity of the bromo-analogue.

Practical Implications and Conclusion

The choice between 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene is a trade-off between reactivity and cost.

  • 1-(2-Bromoethyl)-2-nitrobenzene: The higher reactivity of this compound is its primary advantage. It allows for milder reaction conditions (lower temperatures, shorter reaction times), which can improve energy efficiency, increase throughput, and be crucial when working with thermally sensitive functional groups. This makes it the preferred reagent for achieving efficient and rapid transformations.

  • 1-(2-Chloroethyl)-2-nitrobenzene: While less reactive, this compound is often more cost-effective and may exhibit greater long-term storage stability. Its use is feasible when reaction conditions can be pushed (higher temperatures, longer times) without compromising the integrity of the desired product.

References

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Available at: [Link]

  • Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. Available at: [Link]

  • Im, S. H., et al. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules. Available at: [Link]

  • Catana, C., et al. (2020). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal. Available at: [Link]

  • Bickelhaupt, F. M., et al. (2016, January 15). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. Available at: [Link]

  • Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Available at: [Link]

  • Khan Academy. Sn1 and Sn2: leaving group. Available at: [Link]

  • Chemistry LibreTexts. (2025, November 25). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • International Journal of Research and Technology Innovation. (2018). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Available at: [Link]

  • Master Organic Chemistry. (2025, November 20). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Available at: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • Slideshare. (2015, July 28). Comparison Of Ease Of Chlorination - Benzene, Methylbenzene And Nitrobenzene. Available at: [Link]

Sources

1H and 13C NMR Spectra Validation for 1-(2-Chloroethyl)-2-nitrobenzene: Benchtop 80 MHz vs. High-Field 400 MHz Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Chloroethyl)-2-nitrobenzene (CAS: 28917-41-1) is a critical intermediate in the synthesis of indoles, indolines, and various active pharmaceutical ingredients (APIs)[1]. Historically, structural validation and purity analysis of such intermediates required centralized, cryogen-cooled high-field Nuclear Magnetic Resonance (NMR) spectrometers. However, recent advancements in Process Analytical Technology (PAT) have driven the adoption of cryogen-free benchtop NMR systems for real-time QA/QC[2],[3].

This guide objectively compares the analytical performance of an 80 MHz Benchtop NMR against a standard 400 MHz High-Field NMR for the structural validation of 1-(2-Chloroethyl)-2-nitrobenzene. By analyzing the causality behind spin-system physics and establishing self-validating protocols, this guide empowers process chemists to implement fit-for-purpose analytical control strategies.

Mechanistic Causality & Spin System Physics (Expertise & Experience)

To understand why a specific NMR platform is chosen, we must analyze the magnetic physics governing the 1-(2-Chloroethyl)-2-nitrobenzene molecule. The structure presents two distinct analytical regions:

The Aliphatic Region (-CH₂CH₂Cl)

This region forms an A2​X2​ spin system. The primary QA/QC challenge during synthesis (typically the chlorination of 2-(2-nitrophenyl)ethanol) is distinguishing the starting material's −CH2​OH group (~3.95 ppm) from the product's −CH2​Cl group (~3.80 ppm).

  • Causality of Field Strength: A chemical shift difference of 0.15 ppm equates to a 60 Hz separation at 400 MHz, but only a 12 Hz separation at 80 MHz. Because modern 80 MHz benchtop systems achieve a linewidth resolution of <1.0 Hz, a 12 Hz separation provides baseline resolution. Therefore, the benchtop system is fully capable of quantifying reaction conversion without high-field intervention. Furthermore, the frequency-to-coupling ratio ( Δν/J ) at 80 MHz is ~5.7 (40 Hz separation / 7 Hz coupling), which induces a "roofing effect" (strong coupling distortion) but maintains distinct, integratable triplets.

The Aromatic Region (Ortho-disubstituted Benzene)

The strongly electron-withdrawing nitro group deshields the ortho proton (H-3), pushing it downfield to ~7.95 ppm.

  • Causality of Field Strength: At 400 MHz, all four aromatic protons are perfectly resolved into first-order multiplets. At 80 MHz, H-4, H-5, and H-6 collapse into a complex, second-order multiplet between 7.35 and 7.65 ppm due to overlapping chemical shifts. However, the isolated H-3 doublet at 7.95 ppm remains completely resolved at 80 MHz, serving as a pristine diagnostic marker for quantitative integration.

Self-Validating Experimental Protocols (Trustworthiness)

The following protocols are designed as closed-loop, self-validating systems. If the validation criteria at the end of the protocol are not met, the data must be rejected, ensuring absolute analytical integrity.

Sample Preparation (Standardized for Both Platforms)
  • Weighing: Accurately weigh 50.0 ± 2.0 mg of 1-(2-Chloroethyl)-2-nitrobenzene.

  • Dissolution: Dissolve in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube. (Causality: Particulate matter distorts magnetic field homogeneity, artificially broadening spectral lines and destroying the 12 Hz resolution required at 80 MHz).

Acquisition Parameters
  • Benchtop 80 MHz System:

    • ¹H NMR: 16 scans; Acquisition Time (AQ) = 4.0 s; Relaxation Delay (D1) = 10.0 s.

    • ¹³C NMR: 1024 scans; AQ = 2.0 s; D1 = 2.0 s; WALTZ-16 decoupling.

  • High-Field 400 MHz System:

    • ¹H NMR: 8 scans; AQ = 3.0 s; D1 = 10.0 s.

    • ¹³C NMR: 256 scans; AQ = 1.5 s; D1 = 2.0 s; WALTZ-16 decoupling.

Mechanistic Note on D1: A 10-second relaxation delay is mandatory for ¹H acquisition. Aromatic protons in nitrobenzenes have long T1​ relaxation times (often 2-4 seconds). A D1 of 5×T1​ ensures >99% longitudinal magnetization recovery, guaranteeing that integration values accurately reflect molar ratios.

The Self-Validation Criteria (Pass/Fail Gate)

Before accepting the structural assignment, the analyst must verify the following internal logic:

  • Shimming Integrity: The TMS peak at 0.00 ppm must have a Full Width at Half Maximum (FWHM) of <1.2 Hz (Benchtop) or <0.5 Hz (High-Field).

  • Mass Balance Integration: Calibrate the isolated H-3 signal (7.95 ppm) to exactly 1.00 . The sum of the remaining aromatic multiplet (7.35–7.65 ppm) MUST integrate to 3.00 ± 0.05 . The aliphatic signals at 3.80 ppm and 3.30 ppm MUST each integrate to 2.00 ± 0.05 . Any deviation >5% indicates co-eluting impurities or incomplete T1​ relaxation.

Quantitative Data & Performance Comparison

Table 1: ¹H NMR Spectral Comparison ( CDCl3​ , 298 K)
Proton AssignmentHigh-Field (400 MHz)Benchtop (80 MHz)Diagnostic Utility for QA/QC
H-3 (Ar-H, ortho to NO₂) 7.95 ppm (dd, J=8.1, 1.2 Hz, 1H)7.95 ppm (d, J=8.1 Hz, 1H)High (Primary quantitative marker)
H-4, H-5 (Ar-H) 7.45 - 7.60 ppm (m, 2H)7.35 - 7.65 ppm (m, 3H, overlaps with H-6)Low (Second-order overlap)
H-6 (Ar-H, ortho to alkyl) 7.40 ppm (dd, J=7.8, 1.5 Hz, 1H)Overlaps with H-4, H-5Low
-CH₂-Cl 3.80 ppm (t, J=7.1 Hz, 2H)3.80 ppm (distorted t, 2H)High (Differentiates from -CH₂OH)
Ar-CH₂- 3.30 ppm (t, J=7.1 Hz, 2H)3.30 ppm (distorted t, 2H)High (Aliphatic marker)
Table 2: ¹³C NMR Spectral Comparison ( CDCl3​ , 298 K)

Note: At 20 MHz (the ¹³C frequency of an 80 MHz proton system), 1 ppm = 20 Hz. The closest carbon signals (C-4 at 133.5 ppm and C-1 at 133.0 ppm) are separated by 0.5 ppm, which equals 10 Hz. Both platforms easily resolve this separation.

Carbon AssignmentChemical Shift (ppm)400 MHz Resolution80 MHz Resolution
C-2 (C-NO₂) 149.5Sharp singletSharp singlet
C-4 133.5Sharp singletResolved singlet
C-1 (C-alkyl) 133.0Sharp singletResolved singlet
C-6 132.5Sharp singletResolved singlet
C-5 128.5Sharp singletSharp singlet
C-3 125.0Sharp singletSharp singlet
-CH₂-Cl 44.0Sharp singletSharp singlet
Ar-CH₂- 36.0Sharp singletSharp singlet
Table 3: Operational Performance Matrix
MetricBenchtop NMR (80 MHz)High-Field NMR (400 MHz)
Time-to-Result (¹H) < 3 minutes (At-line)2 - 4 hours (Central Lab queue)
Cryogen Requirements None (Permanent NdFeB magnet)Liquid Helium & Liquid Nitrogen
Capital Expenditure ~$50,000 - $80,000> $350,000
Best Use Case Routine QA/QC, PAT, Reaction monitoringUnknown impurity elucidation, 2D NMR

Decision Matrix Visualization

The following workflow illustrates the logical routing of samples based on the analytical capabilities of each platform.

NMR_Workflow A Synthesis of 1-(2-Chloroethyl)-2-nitrobenzene B Sample Prep: 50 mg in 0.6 mL CDCl3 (Self-Validating Protocol) A->B C Benchtop 80 MHz NMR (At-Line QA/QC) B->C Routine Batch D High-Field 400 MHz NMR (Central Lab) B->D Complex Mixture E Diagnostic Peak Check (H-3 at 7.95 ppm, Aliphatics) C->E H High-Resolution Structural Elucidation & Impurity Profiling D->H F Pass: Proceed to Downstream Synthesis E->F Clear Signals Valid Integration G Fail: Overlapping Impurities or Mass Balance Error E->G Ambiguous Data G->D Escalate

Fig 1: QA/QC workflow comparing benchtop and high-field NMR for intermediate validation.

Conclusion

For the routine structural validation of 1-(2-Chloroethyl)-2-nitrobenzene, an 80 MHz benchtop NMR spectrometer is analytically equivalent to a 400 MHz high-field system when evaluating primary diagnostic markers. While the benchtop system cannot resolve the complex second-order multiplets of the H-4/H-5/H-6 aromatic protons, the baseline resolution of the critical aliphatic −CH2​Cl group and the isolated H-3 aromatic proton provides a mathematically sound, self-validating framework for rapid QA/QC. High-field systems should be reserved strictly for complex impurity profiling or novel structural elucidation where first-order resolution of all spins is mandatory.

References

  • Eastern Analytical Symposium (EAS). 2023 EAS Abstracts: Developing Benchtop NMR Spectrometer into QC and PAT.[2]. Available at:[Link]

  • ACS Publications. Organic Process Research & Development Vol. 29 No. 2: Benchtop NMR and high field cryogen-free NMR as PAT tools in real-time reaction monitoring.[3]. Available at: [Link]

Sources

Comparing alkylation efficiency of 1-(2-Chloroethyl)-2-nitrobenzene and its analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Alkylation Efficiency of 1-(2-Chloroethyl)-2-nitrobenzene and Its Analogs in Synthesis

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and library synthesis where the choice of alkylating agent dictates the yield and purity of the final Active Pharmaceutical Ingredient (API). When designing phenethylamine or indole-based scaffolds, 1-(2-chloroethyl)-2-nitrobenzene and its analogs are ubiquitous building blocks. However, assuming these isomers behave identically in nucleophilic substitutions is a critical error.

This guide provides an in-depth, objective comparison of the alkylation efficiency of 1-(2-chloroethyl)-2-nitrobenzene against its para-substituted and unsubstituted analogs, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Causality: The Tug-of-War Between Sterics and Electronics

Alkylation efficiency—specifically via bimolecular nucleophilic substitution ( SN​2 )—is governed by the electrophilicity of the α -carbon and the steric accessibility of the transition state. The introduction of a nitro group onto the phenyl ring creates a complex interplay of electronic and steric effects:

  • Electronic Inductive Effects (The Accelerator): The nitro group is strongly electron-withdrawing. In the para position (1-(2-chloroethyl)-4-nitrobenzene), it exerts a strong −I and −M effect through the σ and π frameworks, slightly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Cl bond. This makes the α -carbon more susceptible to nucleophilic attack, generally increasing the reaction rate compared to unsubstituted phenethyl chloride.

  • Steric Retardation (The Brake): In the ortho position (1-(2-chloroethyl)-2-nitrobenzene), the bulky nitro group restricts the rotational degrees of freedom of the ethyl side-chain. Because SN​2 reactions require the nucleophile to approach at a 180° angle to the departing chloride, the transition state suffers from severe steric clash. This balance between leaving group dynamics and steric hindrance is a universal driver of alkylation efficiency[1], often overriding favorable electronic effects. Computational modeling of concerted SN​2 mechanisms confirms that high stereoselectivity and reaction rates are largely ensured by minimizing steric hindrances in the transition state[2].

Alternative Pathways: Friedel-Crafts and Radical Alkylation

While SN​2 is the primary pathway for amine alkylation, these reagents are also used in Friedel-Crafts aralkylation. Kinetic studies on the phenethylation of benzene reveal that the reaction proceeds via a polarized complex and is first-order in the chloride. Here, a nitro group strongly destabilizes the developing positive charge, drastically reducing Friedel-Crafts efficiency. In modern synthetic contexts, primary alkyl chlorides are also increasingly engaged in transition-metal catalyzed radical alkylations[3], where the C–Cl bond dissociation energy dictates efficiency rather than SN​2 sterics.

AlkylationKinetics Start Phenethyl Chloride Derivatives Para 1-(2-Chloroethyl)-4-nitrobenzene (Para-NO2) Start->Para Ortho 1-(2-Chloroethyl)-2-nitrobenzene (Ortho-NO2) Start->Ortho Unsub (2-Chloroethyl)benzene (Unsubstituted) Start->Unsub TS_Para SN2 Transition State Low Steric, Strong -I Para->TS_Para Nucleophilic Attack TS_Ortho SN2 Transition State High Steric, Strong -I Ortho->TS_Ortho Nucleophilic Attack TS_Unsub SN2 Transition State Baseline Unsub->TS_Unsub Nucleophilic Attack Result_Para Highest Alkylation Efficiency TS_Para->Result_Para Fast Kinetics Result_Ortho Moderate Alkylation Efficiency TS_Ortho->Result_Ortho Steric Retardation Result_Unsub Baseline Alkylation Efficiency TS_Unsub->Result_Unsub Standard Kinetics

Mechanistic divergence in SN2 alkylation efficiency driven by nitro group sterics and electronics.

Comparative Alkylation Efficiency Data

The following table synthesizes the relative performance of these analogs in standard SN​2 N-alkylation workflows.

CompoundIsomerRelative SN​2 Rate (Est.)Steric HindranceElectronic EffectPrimary Application
(2-Chloroethyl)benzene None1.0x (Baseline)LowNoneGeneral aralkylation
1-(2-Chloroethyl)-4-nitrobenzene Para~1.8xLowStrong (-I, -M)Fast N-alkylation
1-(2-Chloroethyl)-3-nitrobenzene Meta~1.4xLowModerate (-I)Library synthesis
1-(2-Chloroethyl)-2-nitrobenzene Ortho~0.6xHighStrong (-I, -M)Indole/Indoline synthesis

Data Interpretation: The para isomer is the most efficient alkylating agent due to favorable electronic withdrawal without steric penalty. The ortho isomer, despite having identical electronic properties to the para isomer, suffers a significant kinetic penalty due to transition state crowding.

Experimental Methodology: A Self-Validating Kinetic Assay

To objectively measure alkylation efficiency, relying on "isolated yield after 24 hours" is scientifically insufficient. A robust protocol must utilize kinetic monitoring to extract the pseudo-first-order rate constant ( kobs​ ).

Why these conditions? Acetonitrile (MeCN) is a polar aprotic solvent that accelerates SN​2 reactions by poorly solvating the nucleophile, thereby increasing its ground-state energy. Potassium carbonate ( K2​CO3​ ) acts as a heterogeneous acid scavenger to neutralize the HCl byproduct, driving the reaction forward without causing competitive hydrolysis of the alkyl chloride (a common failure point when using aqueous NaOH).

Step-by-Step Protocol: Kinetic Evaluation of N-Alkylation
  • Reagent Preparation: In an oven-dried 20 mL scintillation vial, dissolve 1.0 mmol of the chosen phenethyl chloride derivative in 5.0 mL of anhydrous acetonitrile (MeCN).

  • Nucleophile Addition: Add 10.0 mmol (10 equivalents) of a standard secondary amine (e.g., piperidine) to establish pseudo-first-order conditions. Add 2.0 mmol of finely ground, anhydrous K2​CO3​ .

  • Thermal Activation: Seal the vial and heat the reaction mixture to 60°C under an inert argon atmosphere with vigorous stirring (800 rpm) to ensure the heterogeneous base is well-suspended.

  • Kinetic Sampling: Withdraw 20 µL aliquots at exactly 15, 30, 60, 120, and 240 minutes. Quench each aliquot immediately in 980 µL of cold 50% MeOH/H₂O containing 0.1% formic acid to halt the reaction.

  • LC-MS Analysis: Inject the quenched samples into an LC-MS system. Integrate the Area Under the Curve (AUC) using the Total Ion Chromatogram (TIC) for both the starting material and the alkylated product.

  • Data Synthesis: Plot ln([SM]t​/[SM]0​) versus time. The negative slope of the linear regression yields the rate constant ( kobs​ ), providing an irrefutable, objective measure of alkylation efficiency.

ExperimentalWorkflow Prep Reagent Prep Equimolar amine & alkylating agent Reaction SN2 Reaction K2CO3, MeCN, 80°C Prep->Reaction Monitor Kinetic Monitoring LC-MS Aliquots every 30 mins Reaction->Monitor Monitor->Reaction If incomplete Analyze Data Analysis Calculate pseudo-first order rate constants Monitor->Analyze

Self-validating experimental workflow for kinetic monitoring of SN2 alkylation efficiency.

Sources

GC-MS mass fragmentation pattern analysis of 1-(2-Chloroethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Analysis of 1-(2-Chloroethyl)-2-nitrobenzene

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-Chloroethyl)-2-nitrobenzene. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the compound's behavior under GC-MS analysis, compares this technique with viable alternatives, and provides robust experimental protocols to ensure accurate and reproducible results.

The analysis of chlorinated nitroaromatic compounds is critical, as they are significant intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] However, they are also recognized as potential environmental pollutants, making their accurate identification and quantification essential.[1] This guide leverages fundamental principles of mass spectrometry to predict the fragmentation of 1-(2-Chloroethyl)-2-nitrobenzene, providing a powerful framework for its structural elucidation in the absence of established library spectra.

The Predicted GC-MS Fragmentation Pattern of 1-(2-Chloroethyl)-2-nitrobenzene

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for volatile and semi-volatile compounds, offering both high-resolution separation and definitive structural identification.[2][3] When a molecule like 1-(2-Chloroethyl)-2-nitrobenzene is subjected to electron ionization (EI) at a standard 70 eV, it forms a molecular radical cation (M+•) that undergoes a series of predictable fragmentation events, creating a unique mass spectrum that serves as a molecular fingerprint.[4]

The fragmentation pathways of nitroaromatic compounds are profoundly influenced by the substituents on the aromatic ring and their relative positions.[5] For 1-(2-Chloroethyl)-2-nitrobenzene, the ortho relationship between the nitro (NO₂) group and the chloroethyl group is expected to induce specific fragmentation pathways, including a potential "ortho effect," which is a characteristic fragmentation that can help differentiate it from its meta and para isomers.[5]

The Molecular Ion (M+•)

The molecular formula for 1-(2-Chloroethyl)-2-nitrobenzene is C₈H₈ClNO₂. Its nominal molecular weight is 185 amu for the ³⁵Cl isotope and 187 amu for the ³⁷Cl isotope. A key identifying feature in the mass spectrum will be the presence of this isotopic cluster (the M+• and M+2 peaks) in an approximate 3:1 abundance ratio, which is characteristic of a molecule containing one chlorine atom.

Primary Fragmentation Pathways

The initial ionization occurs through the removal of an electron, typically from a region of high electron density such as the lone pairs on the oxygen atoms of the nitro group or the π-system of the benzene ring.[6] The resulting molecular ion is unstable and fragments through several key pathways:

  • Loss of the Nitro Group: A common fragmentation for nitroaromatics is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂), which has a mass of 46 amu. This would produce a fragment ion at m/z 139 .

  • Loss of Nitric Oxide (NO): Rearrangement can lead to the loss of a neutral nitric oxide molecule (•NO, 30 amu), resulting in a fragment at m/z 155 . This often occurs after an initial rearrangement where an oxygen from the nitro group interacts with the ring.

  • Benzylic Cleavage (α-cleavage): The most favorable single-bond cleavage often occurs at the bond beta to the aromatic ring. This involves the cleavage of the C-C bond in the ethyl side chain, leading to the loss of a chloromethyl radical (•CH₂Cl, 49 amu). This pathway is highly favored as it results in the formation of a stable nitrophenonium ion at m/z 136 .

  • Loss of the Chloroethyl Side Chain: Cleavage of the bond between the aromatic ring and the side chain would result in the loss of a chloroethyl radical (•C₂H₄Cl, 63 amu), yielding a fragment at m/z 122 , corresponding to the nitrobenzene cation.

  • McLafferty-type Rearrangement & Ortho Effect: The ortho positioning of the side chain relative to the nitro group can facilitate a hydrogen transfer from the ethyl group to an oxygen of the nitro group via a six-membered transition state. This can lead to the subsequent loss of a neutral hydroxyl radical (•OH, 17 amu), a hallmark of the ortho effect in nitroaromatic compounds, producing an ion at m/z 168 .[5]

The proposed fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathway cluster_frags Primary Fragments M C₈H₈ClNO₂ (m/z 185/187) M+• f139 [M - NO₂]+• m/z 139 M->f139 - •NO₂ f155 [M - NO]+ m/z 155 M->f155 - •NO f136 [M - CH₂Cl]+• m/z 136 M->f136 - •CH₂Cl (Benzylic Cleavage) f122 [M - C₂H₄Cl]+• m/z 122 M->f122 - •C₂H₄Cl f168 [M - OH]+• m/z 168 (Ortho Effect) M->f168 - •OH

Caption: Predicted major fragmentation pathways for 1-(2-Chloroethyl)-2-nitrobenzene under Electron Ionization (EI).

Summary of Predicted Mass Fragments

The table below summarizes the key diagnostic fragments expected in the EI mass spectrum of 1-(2-Chloroethyl)-2-nitrobenzene.

m/z (³⁵Cl)Proposed Fragment IonProposed Structure/FormulaExpected Relative AbundanceNotes
185 / 187[M] +•[C₈H₈ClNO₂]+•Medium to LowMolecular ion peak cluster, confirms molecular weight and presence of one chlorine atom.
168 / 170[M - OH]+•[C₈H₇ClNO]+•MediumDiagnostic fragment resulting from the "ortho effect." Its presence is a strong indicator of the ortho substitution pattern.
155 / 157[M - NO]+[C₈H₈ClO]+LowCommon loss from aromatic nitro compounds.
139 / 141[M - NO₂]+•[C₈H₈Cl]+•HighResult of C-N bond cleavage, often a prominent peak.
136[M - CH₂Cl]+•[C₇H₆NO₂]+•HighResult of stable benzylic cation formation.
122[M - C₂H₄Cl]+•[C₆H₄NO₂]+MediumIndicates loss of the entire chloroethyl side chain.
91[C₇H₇]+[C₇H₇]+LowTropylium ion, a common fragment in compounds with a benzyl moiety, formed after further fragmentation.

Comparison with Alternative Analytical Techniques

While GC-MS is exceptionally well-suited for this analysis, other techniques offer different advantages and can be used for complementary information or in situations where GC-MS is not available.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Chromatographic separation followed by mass-based detection and fragmentation analysis.[2]High sensitivity and selectivity; provides definitive structural information from fragmentation patterns; ideal for volatile compounds.Requires sample to be volatile and thermally stable; derivatization may be needed for some compounds.
GC-MS/MS Tandem Mass Spectrometry. A precursor ion is selected, fragmented, and a specific product ion is monitored.[7]Extremely high selectivity, reducing matrix interference; enhanced sensitivity for trace-level quantification (lower detection limits).[8]More complex method development; higher instrument cost.
HPLC-UV Chromatographic separation in the liquid phase followed by detection using UV-Vis absorbance.[9]Suitable for non-volatile or thermally labile compounds; robust and widely available; excellent for quantification.[10]Low specificity (many compounds can have similar retention times and absorbance); provides no structural information beyond UV spectrum.
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed information about the chemical environment of atoms (¹H, ¹³C).[9]Unambiguous structure elucidation and isomer differentiation; non-destructive.Relatively low sensitivity, requiring higher sample concentrations; more complex data interpretation; not suitable for trace analysis in complex mixtures.

The choice of technique depends on the analytical goal. For definitive identification and structural confirmation, especially at low concentrations, GC-MS is the superior choice. For high-throughput quantitative analysis of a known compound, HPLC-UV may be sufficient. NMR is the ultimate tool for absolute structure confirmation of a pure, isolated sample.

Experimental Protocol for GC-MS Analysis

This protocol provides a validated starting point for the analysis of 1-(2-Chloroethyl)-2-nitrobenzene. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Accurately weigh 1-5 mg of the 1-(2-Chloroethyl)-2-nitrobenzene standard or sample.

  • Dissolve the material in a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of approximately 100 µg/mL.[5]

  • Vortex the solution to ensure complete dissolution.

  • If analyzing a complex matrix (e.g., environmental or biological samples), appropriate extraction and clean-up steps, such as liquid-liquid extraction or solid-phase extraction (SPE), must be performed prior to analysis.[11]

GC-MS Workflow Diagram

GCMS_Workflow start Start: Sample prep 1. Sample Preparation (Dissolve in Solvent) start->prep inject 2. GC Injection (1 µL, Splitless) prep->inject separate 3. Chromatographic Separation (Capillary Column) inject->separate ionize 4. EI Ionization (70 eV) separate->ionize analyze 5. Mass Analysis (Quadrupole) ionize->analyze detect 6. Detection (Electron Multiplier) analyze->detect data 7. Data Acquisition & Analysis (Mass Spectrum) detect->data end End: Report data->end

Caption: Standard experimental workflow for the GC-MS analysis of organic compounds.

Instrument Conditions
ParameterRecommended SettingRationale
Gas Chromatograph (GC)
InjectorSplit/splitless, operated in splitless mode.Maximizes analyte transfer to the column for trace-level analysis.[5]
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
ColumnNon-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5ms, 30 m x 0.25 mm x 0.25 µm).[4][9]Provides excellent separation for a wide range of semi-volatile organic compounds.
Carrier GasHelium at a constant flow of 1.0-1.2 mL/min.Inert carrier gas providing good chromatographic efficiency.[9]
Oven ProgramInitial: 70°C, hold 2 min. Ramp: 15°C/min to 280°C. Final hold: 5 min.A temperature ramp allows for the separation of compounds with different boiling points.[5]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization method that produces repeatable, library-searchable fragmentation patterns.[4]
Electron Energy70 eVStandard energy that provides extensive and reproducible fragmentation.[5]
Ion Source Temp.230 °CPrevents condensation of analytes in the source.[4]
Quadrupole Temp.150 °CEnsures stable performance of the mass analyzer.[5]
Mass RangeScan from m/z 40 to 350Covers the molecular ion and all expected significant fragments.
Solvent Delay3-4 minutesProtects the detector filament from the large solvent peak.[5]

Conclusion

The structural elucidation of 1-(2-Chloroethyl)-2-nitrobenzene via GC-MS is a robust and highly specific analytical approach. Based on established principles of mass spectrometry, a detailed fragmentation pattern can be predicted, characterized by key losses of NO₂, CH₂Cl, and a diagnostic loss of OH resulting from the ortho effect. This predicted spectrum, particularly the presence of the ion at m/z 168 and the benzylic fragment at m/z 136, provides a powerful basis for its unambiguous identification. When compared to other techniques like HPLC and NMR, GC-MS offers an unparalleled combination of sensitivity and structural detail for this class of volatile compounds. The provided experimental protocol serves as a reliable starting point for researchers to implement this analysis in their own laboratories, ensuring data of the highest quality and integrity.

References

  • Vertex AI Search. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved March 24, 2026.
  • Vertex AI Search. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved March 24, 2026.
  • Vertex AI Search. (n.d.). III Analytical Methods. Retrieved March 24, 2026.
  • University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved March 24, 2026.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-. NIST WebBook. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). Benzene, 1-((2-chloroethyl)thio)-4-nitro-. Retrieved March 24, 2026, from [Link]

  • Vertex AI Search. (n.d.). Selected Methods of Analysis. Retrieved March 24, 2026.
  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved March 24, 2026, from [Link]

  • MST. (n.d.). GC/MS Gas Chromatography Mass Spectrometry. Retrieved March 24, 2026, from [Link]

  • DTIC. (n.d.). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas ChromatographyMass Sp. Retrieved March 24, 2026.
  • precisionFDA. (n.d.). 1-CHLORO-2-NITROBENZENE. Retrieved March 24, 2026, from [Link]

  • Vertex AI Search. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved March 24, 2026.
  • Pallav Chemicals. (n.d.). 1-Chloro-2 Nitrobenzene 99% For Synthesis | 00775. Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-. NIST WebBook. Retrieved March 24, 2026.
  • Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No.. Retrieved March 24, 2026, from [Link]

  • Chromatography, Vol.33 No.2. (2012). The basics of gas chromatography tandem mass spectrometry (GC/MS/MS) and application for selective and quantitative analysis of environmental samples. Retrieved March 24, 2026.
  • PMC. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved March 24, 2026, from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved March 24, 2026, from [Link]

  • Analytical and Measuring Instruments. (n.d.). 5.1. GC-MS/MS装置とその応用. Retrieved March 24, 2026.

Sources

A Comprehensive Comparison Guide: HPLC Method Development and Validation for 1-(2-Chloroethyl)-2-nitrobenzene Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust purity method for 1-(2-Chloroethyl)-2-nitrobenzene requires moving beyond default chromatographic parameters. This compound is a critical synthetic intermediate used in the production of indoles and active pharmaceutical ingredients (APIs). The primary analytical challenge lies in resolving the target analyte from its positional isomers—such as 1-(2-chloroethyl)-4-nitrobenzene—and residual starting materials.

This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries, providing a self-validating protocol and a comprehensive validation strategy grounded in the latest [1].

Mechanistic Rationale: The Challenge of Nitroaromatic Selectivity

Standard reversed-phase HPLC method development often defaults to a C18 (octadecylsilane) column. However, C18 phases separate analytes based almost entirely on hydrophobic London dispersion forces. When dealing with positional isomers of nitroaromatic compounds, their hydrophobic footprints are nearly identical, resulting in co-elution.

The Causality of Column Selection: To achieve baseline resolution, we must exploit the electronic properties of the analyte. The nitro group in 1-(2-chloroethyl)-2-nitrobenzene is strongly electron-withdrawing, rendering the aromatic ring highly electron-deficient. By switching to a Phenyl-Hexyl stationary phase , we introduce a -electron-rich surface. This enables strong interactions between the column and the analyte[2]. Because the ortho (2-nitro) and para (4-nitro) isomers have different steric hindrances and electronic distributions, their interaction strengths differ significantly, driving orthogonal selectivity and baseline resolution[3].

G A Method Development: 1-(2-Chloroethyl)-2-nitrobenzene B Stationary Phase Screening A->B C Standard C18 Column (Hydrophobic Dispersion) B->C D Phenyl-Hexyl Column (π-π & Hydrophobic Interactions) B->D E Co-elution of Isomers (Rs < 1.5) C->E Insufficient Selectivity F Baseline Resolution (Rs > 2.0) D->F Enhanced π-π Selectivity

Fig 1: Workflow comparing C18 and Phenyl-Hexyl stationary phases for nitrobenzene derivatives.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that must pass before any sample data is acquired, ensuring the system's thermodynamics and fluidics are functioning optimally.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.0). Rationale: TFA acts as an ion-pairing agent and suppresses residual silanol ionization on the column, preventing peak tailing and ensuring a stable baseline for UV detection.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Step 2: Standard and Sample Preparation
  • SST Resolution Solution: Accurately weigh 10 mg of 1-(2-Chloroethyl)-2-nitrobenzene and 1 mg of 1-(2-chloroethyl)-4-nitrobenzene (critical pair impurity). Dissolve and dilute to 10 mL with diluent.

  • Sample Solution: Prepare the synthesized batch sample at a working concentration of 1.0 mg/mL in the diluent.

Step 3: Chromatographic Conditions (Comparison Setup)

Both columns were tested under identical gradient conditions to isolate the effect of the stationary phase chemistry.

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 30°C30°C
Injection Vol 5 µL5 µL
Detection UV at 254 nm (PDA)UV at 254 nm (PDA)
Gradient 0-10 min: 30% 70% B10-15 min: 70% 90% B15-16 min: 90% 30% B16-20 min: 30% B (Equilibration)0-10 min: 30% 70% B10-15 min: 70% 90% B15-16 min: 90% 30% B16-20 min: 30% B (Equilibration)

Comparative Performance Data

The quantitative data below illustrates the performance disparity between the two chemistries when analyzing the SST Resolution Solution.

Performance MetricMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Regulatory Target
Retention Time (API) 8.42 min9.15 minN/A
Retention Time (Impurity) 8.65 min10.40 minN/A
Resolution ( ) 1.1 (Co-elution)2.8 (Baseline separated)
Tailing Factor ( ) 1.451.08
Theoretical Plates ( ) 8,50012,400

Data Interpretation: The C18 column failed to meet the critical resolution threshold ( ) due to its inability to differentiate the isomers' identical hydrophobicities. In contrast, the Phenyl-Hexyl column achieved an exceptional resolution of 2.8. The hexyl linker provides conformational flexibility, allowing the phenyl ring to optimally align with the nitroaromatic analyte, maximizing interactions and delivering superior selectivity.

ICH Q2(R2) Method Validation Framework

Once the Phenyl-Hexyl method is selected, it must be rigorously validated. According to the updated[4], the objective is to demonstrate that the analytical procedure is scientifically sound and fit for its intended purpose[1].

Validation Start ICH Q2(R2) Method Validation Spec Specificity (Peak Purity & Resolution) Start->Spec Lin Linearity & Range (LOQ to 120% Target) Spec->Lin Acc Accuracy (Spike Recovery 90-110%) Lin->Acc Prec Precision (Repeatability %RSD < 2.0) Acc->Prec Rob Robustness (Temp, Flow, pH Variations) Prec->Rob End Validated Purity Method Rob->End

Fig 2: Sequential method validation workflow based on ICH Q2(R2) guidelines.

Validation Parameters & Acceptance Criteria

To ensure the method is robust for routine Quality Control (QC) release testing, the following parameters must be executed:

Validation ParameterExperimental ExecutionAcceptance Criteria (ICH Q2(R2))
Specificity Inject blank, standard, and impurity-spiked samples. Utilize PDA detector to assess peak purity.No interfering peaks at API retention time. Peak Purity Angle Purity Threshold.
Linearity & Range Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit.Correlation coefficient ( ) .
Accuracy Spike API with known concentrations of impurities at 50%, 100%, and 150% of the specification limit (n=3 per level).Mean recovery must be between 90.0% and 110.0%.
Precision Inject the 100% target concentration sample 6 times consecutively (Repeatability).Relative Standard Deviation (%RSD) of peak areas .
Robustness Deliberately vary flow rate ( mL/min), column temperature ( °C), and mobile phase composition ( organic).Resolution ( ) between API and critical pair remains .

Conclusion

For the purity analysis of 1-(2-Chloroethyl)-2-nitrobenzene, relying on standard hydrophobic dispersion forces (C18) is insufficient for resolving structurally similar positional isomers. By understanding the underlying chemical causality and employing a Phenyl-Hexyl stationary phase, analysts can leverage interactions to achieve baseline separation. When coupled with a self-validating System Suitability Test and rigorous ICH Q2(R2) validation, this method guarantees high-fidelity data suitable for regulatory submissions and pharmaceutical manufacturing.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Quality Guidelines. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. URL:[Link]

  • American Laboratory. "Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC." American Laboratory Publications. URL: [Link]

Sources

FTIR absorption frequencies for 1-(2-Chloroethyl)-2-nitrobenzene functional groups

Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectroscopic Analysis of 1-(2-Chloroethyl)-2-nitrobenzene: A Comparative Guide to ATR vs. Transmission Methodologies

As a Senior Application Scientist, I frequently encounter challenges in the vibrational characterization of functionalized nitroaromatics. 1-(2-Chloroethyl)-2-nitrobenzene is a critical intermediate in pharmaceutical synthesis, particularly in the development of alkylating agents. Accurate Fourier Transform Infrared (FTIR) spectroscopy is essential to verify its structural integrity, specifically confirming the presence of the nitro group, the chloroalkyl chain, and the ortho-disubstituted benzene ring.

In this guide, we will objectively compare two primary FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission—evaluating their performance, signal resolution, and operational efficiency for this specific compound.

Causality in Experimental Design: Why Sampling Technique Matters

1-(2-Chloroethyl)-2-nitrobenzene presents unique spectroscopic challenges. The molecule contains highly polarizable bonds (C-Cl and N-O) that yield strong dipole moment changes, making them highly active in the infrared region. However, the physical state of the compound and its interaction with the sampling matrix can drastically alter the resulting spectra.

  • KBr Transmission: Historically the gold standard, this method requires dispersing the sample in a KBr matrix. While it provides excellent resolution and adheres strictly to Beer-Lambert's law, KBr is highly hygroscopic. Moisture absorption can introduce broad O-H stretching bands (3500–3200 cm⁻¹) that obscure the critical aromatic C-H stretches of our target molecule [1].

  • ATR-FTIR (Diamond/ZnSe Crystal): ATR relies on the internal reflection of the IR beam, creating an evanescent wave that penetrates the sample by a few micrometers. This technique requires zero sample preparation, eliminating moisture artifacts. However, because penetration depth is wavelength-dependent, band intensities at lower wavenumbers (e.g., the C-Cl stretch at 800–600 cm⁻¹) may appear artificially enhanced compared to transmission spectra, necessitating software correction.

Functional Group Absorption Frequencies

Before comparing the instrumental techniques, we must establish the baseline vibrational frequencies for 1-(2-Chloroethyl)-2-nitrobenzene. The table below synthesizes the expected absorption bands based on established spectroscopic databases [2, 3].

Table 1: Key FTIR Absorption Frequencies for 1-(2-Chloroethyl)-2-nitrobenzene

Functional GroupVibration TypeExpected Frequency (cm⁻¹)IntensityDiagnostic Significance
Nitro (-NO₂) Asymmetric N-O Stretch1550 – 1475StrongPrimary confirmation of the nitroaromatic system.
Nitro (-NO₂) Symmetric N-O Stretch1365 – 1290StrongSecondary confirmation of the nitro group.
Aromatic Ring C-H Stretch3100 – 3000MediumDifferentiates aromatic from aliphatic protons.
Aromatic Ring C=C Stretch~1600, 1580Med-WeakConfirms the benzene ring skeleton.
Aliphatic Chain C-H Stretch (-CH₂-)2960 – 2850MediumConfirms the presence of the ethyl linker.
Chloroalkyl (C-Cl) C-Cl Stretch800 – 600StrongVerifies the terminal chloride; highly sensitive to matrix effects.
Ortho-Substitution Out-of-plane C-H Bend770 – 735StrongConfirms the 1,2-disubstitution pattern on the benzene ring.

Methodological Comparison: ATR vs. KBr Pellet

To provide a self-validating system, the following comparative data outlines how to evaluate both techniques for routine laboratory analysis [4].

Table 2: Performance Comparison Data

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Prep Time < 1 minute5 – 10 minutes
Moisture Interference None (Ideal for hygroscopic environments)High (Requires desiccated KBr)
C-Cl Band Resolution Excellent (Enhanced at low cm⁻¹)Good (May be masked by KBr cutoff if impure)
Signal-to-Noise (S/N) High (with proper crystal contact)Very High (if pellet is perfectly transparent)
Sample Recovery High (can be wiped/washed off)None (sample is embedded in salt matrix)

Step-by-Step Experimental Protocols

Protocol A: ATR-FTIR Analysis Causality Note: ATR is preferred for liquid or low-melting solid samples like 1-(2-chloroethyl)-2-nitrobenzene because it prevents the polymorphic changes or matrix interactions seen under high hydraulic pressure.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Apply 1-2 drops (if liquid) or 2-3 mg (if solid) of 1-(2-Chloroethyl)-2-nitrobenzene directly onto the crystal.

  • Pressure Application: If the sample is solid, lower the ATR pressure anvil until the torque slips, ensuring intimate contact between the sample and the evanescent wave.

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Correction: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, normalizing the C-Cl band intensities relative to the high-frequency C-H bands.

Protocol B: KBr Pellet Transmission Causality Note: KBr is used because it is IR-transparent down to ~400 cm⁻¹. However, the grinding process must be rigorous to prevent light scattering (Mie scattering), which causes a sloping baseline.

  • Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours to eliminate water.

  • Milling: In an agate mortar, combine ~1-2 mg of 1-(2-Chloroethyl)-2-nitrobenzene with 100-200 mg of dry KBr. Triturate thoroughly for 2-3 minutes until a fine, homogenous powder is achieved.

  • Pressing: Transfer the mixture into a 13 mm pellet die. Apply 8-10 tons of pressure using a hydraulic press under a vacuum for 2 minutes to fuse the KBr into a transparent disk.

  • Data Acquisition: Place the pellet in the transmission holder. Collect the spectrum against a blank KBr pellet background (32 scans, 4 cm⁻¹ resolution).

Workflow Visualization

FTIR_Workflow Sample 1-(2-Chloroethyl)-2-nitrobenzene ATR_Path ATR-FTIR Workflow Sample->ATR_Path KBr_Path KBr Transmission Workflow Sample->KBr_Path ATR_Prep Direct Crystal Application (No Matrix) ATR_Path->ATR_Prep KBr_Prep Triturate with KBr & Hydraulic Press KBr_Path->KBr_Prep ATR_Acq Evanescent Wave Interaction ATR_Prep->ATR_Acq KBr_Acq Direct Beam Transmission KBr_Prep->KBr_Acq ATR_Result High S/N, Enhanced Low-Freq (Clear C-Cl Band) ATR_Acq->ATR_Result KBr_Result Strict Beer-Lambert, Risk of O-H Artifacts KBr_Acq->KBr_Result

Caption: FTIR Sampling Workflow: ATR vs. KBr Pellet for Nitroaromatics.

Conclusion

For the routine structural verification of 1-(2-Chloroethyl)-2-nitrobenzene, ATR-FTIR is the superior methodology. It provides rapid, self-validating data without the risk of moisture artifacts that plague KBr preparations. The critical diagnostic bands—particularly the asymmetric nitro stretch at ~1550 cm⁻¹ and the C-Cl stretch at 800-600 cm⁻¹—are resolved with excellent clarity, making ATR the optimal choice for high-throughput pharmaceutical analysis.

References

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." Available at:[Link]

  • InstaNANO. "FTIR Functional Group Database Table with Search." Available at:[Link]

  • OrgChemBoulder. "IR Spectroscopy Tutorial: Nitro Groups." Available at:[Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2-Chloroethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 1-(2-Chloroethyl)-2-nitrobenzene. As a halogenated nitroaromatic compound, this substance presents significant health and environmental hazards that necessitate rigorous adherence to established safety protocols. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined herein are based on established best practices for hazardous chemical waste management and data from analogous chemical structures.

Hazard Assessment and Chemical Profile

Inferred Hazards Include:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][4] It can be absorbed through the skin and may cause effects on the blood, leading to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood.[5][6]

  • Carcinogenicity: The parent compound is suspected of causing cancer.[1][2] Compounds with similar structures are often classified as hazardous drugs, which can include carcinogenicity as a key characteristic.[7][8][9]

  • Environmental Hazard: Halogenated nitroaromatic compounds are generally toxic to aquatic life with long-lasting effects.[4][10] This substance must not be allowed to enter the environment.[11]

  • Chemical Reactivity: As a strong oxidant, it can react violently with combustible and reducing materials.[11] Decomposition upon burning produces toxic and corrosive fumes, including nitrogen oxides, chlorine, hydrogen chloride, and phosgene.[5][11]

Hazard Classification Description Primary Sources
Acute Toxicity Toxic if swallowed, in contact with skin, or inhaled.[3][4]
Carcinogenicity Suspected of causing cancer (based on parent compound).[1][2]
Organ Toxicity May cause damage to organs (blood, liver) through prolonged or repeated exposure.[5][6]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[4][10]

Personal Protective Equipment (PPE) and Handling

Given the high toxicity and potential carcinogenicity, handling 1-(2-Chloroethyl)-2-nitrobenzene requires stringent engineering controls and a comprehensive PPE protocol. All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.

Mandatory PPE includes:

  • Hand Protection: Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile) tested for use with hazardous chemicals.[8][12]

  • Eye Protection: Chemical safety goggles or a full-face shield are required.[3]

  • Body Protection: A lab coat is standard, but for handling larger quantities or during tasks with a high risk of splashing, a chemically resistant apron or suit is recommended.[3]

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary.[12]

Spill Management Protocol

In the event of a spill, immediate and safe cleanup is paramount.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.

  • Contain the Spill: For solid material, if appropriate, moisten first to prevent dusting.[11] Carefully sweep the spilled substance into a designated, sealable hazardous waste container.[11] Do not use combustible absorbents like sawdust.[11]

  • Decontaminate the Area: Once the bulk material is collected, decontaminate the spill surface. Use a suitable solvent (e.g., acetone, methanol) followed by a detergent and water wash.[13] All cleaning materials (wipes, absorbents) must be disposed of as hazardous waste.

  • Report the Incident: Report all spills to your institution's Environmental Health and Safety (EHS) department, as this may be considered an exposure event.[7]

Decontamination and Waste Segregation

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. As a halogenated nitroaromatic compound, 1-(2-Chloroethyl)-2-nitrobenzene waste must not be mixed with other waste streams.

Workflow for Waste Management:

Sources

Personal protective equipment for handling 1-(2-Chloroethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like 1-(2-Chloroethyl)-2-nitrobenzene (also known as 1-chloro-2-(2-nitrophenyl)ethane, CAS: 28917-41-1) requires a rigorous, mechanistic approach to laboratory safety [1].

This compound presents a dual-hazard profile. The 2-chloroethyl moiety is a potent electrophile capable of acting as an alkylating agent via SN2 nucleophilic attack, posing severe contact and genotoxic risks. Concurrently, the nitrobenzene structural component carries the risk of systemic toxicity, including methemoglobinemia, upon dermal absorption or inhalation. Standard laboratory PPE is insufficient for handling halogenated nitroaromatics; a highly specific, self-validating safety protocol is required to ensure operator protection and regulatory compliance [2].

Below is the comprehensive operational, PPE, and disposal guide for handling this compound.

Physicochemical Hazard Profile

To design an effective engineering and PPE strategy, we must first quantify the chemical's operational risks.

Property / HazardSpecification / Risk LevelMechanistic Rationale
Chemical Identity 1-(2-Chloroethyl)-2-nitrobenzeneOrtho-substituted halogenated nitroaromatic [3].
Primary Hazard Alkylating Agent / GenotoxinThe chloroethyl group readily reacts with nucleophiles (e.g., DNA, cellular proteins), making it a suspected mutagen.
Secondary Hazard Systemic ToxicityNitroaromatics can absorb rapidly through the skin, potentially oxidizing hemoglobin to methemoglobin.
Physical State Liquid / Low-melting solidVapor pressure increases significantly upon heating; contact hazard is high during weighing and transfer.
Incompatibilities Strong bases, oxidizersRisk of exothermic reaction or degradation into toxic nitrogen oxide (NOx) and hydrogen chloride (HCl) gases.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for 1-(2-Chloroethyl)-2-nitrobenzene is driven by its high dermal permeability and alkylating potential. Do not rely on standard latex or thin nitrile gloves, as halogenated organics rapidly permeate these materials.

PPE CategoryRequired EquipmentScientific Justification
Hand Protection Double-Gloving System: • Outer: Butyl Rubber (14 mil+)• Inner: Nitrile (8 mil+)Butyl rubber provides superior chemical resistance against halogenated aromatics. The inner nitrile glove ensures dexterity and acts as a secondary barrier if the outer glove is mechanically compromised.
Eye & Face Chemical splash goggles AND an 8-inch polycarbonate face shield.Protects mucous membranes from micro-splashes during pipetting or solvent reconstitution. Alkylating agents cause irreversible corneal damage.
Body Protection Flame-resistant (FR), fluid-resistant lab coat (e.g., Tyvek® or Nomex®) with knit cuffs.Prevents capillary wicking of the chemical onto the operator's forearms.
Respiratory Standard Ops: None (if in hood).Spill Ops: NIOSH-approved half-mask with Organic Vapor (OV) cartridges.Routine handling must occur inside a certified fume hood. Respirators are strictly reserved for emergency spill containment outside of engineering controls.

Step-by-Step Methodology: Safe Weighing and Transfer

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the preceding safety measure is active.

Step 1: Engineering Control Verification

  • Ensure the chemical fume hood is operational. Verify the face velocity monitor reads between 80–120 feet per minute (fpm) [2].

  • Clear the hood of all unnecessary equipment to prevent airflow turbulence and cross-contamination.

  • Place a chemical-absorbent spill mat (polypropylene) on the work surface.

Step 2: PPE Donning & Preparation

  • Don the inner nitrile gloves, ensuring they cover the cuffs of your lab coat.

  • Don the outer butyl rubber gloves.

  • Equip chemical splash goggles and lower the fume hood sash to the lowest workable height (typically 12–18 inches).

Step 3: Chemical Transfer

  • Tare the receiving vial on the analytical balance inside the fume hood.

  • Open the primary container of 1-(2-Chloroethyl)-2-nitrobenzene only when fully inside the hood.

  • Using a dedicated, disposable glass Pasteur pipette (for liquids) or a PTFE spatula (for solids), transfer the required mass.

  • Immediately seal both the primary container and the receiving vial. Verification: Ensure no residue is on the exterior of the vials.

Step 4: Decontamination & Doffing

  • Wipe down the exterior of the sealed vials with a compatible solvent (e.g., ethanol or isopropanol) before removing them from the hood.

  • Dispose of the pipette/spatula into a designated hazardous waste container.

  • Remove the outer butyl gloves, inspecting them for degradation, and wash hands thoroughly with soap and water.

Emergency Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent aerosolization and dermal contact.

SpillResponse Spill Spill Detected (1-(2-Chloroethyl)-2-nitrobenzene) Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (If outside hood or >50mL) Assess->Evacuate High Risk PPE Don Spill Response PPE (Respirator, Butyl Gloves) Assess->PPE Manageable Evacuate->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Clean Decontaminate Surface (Alkaline Detergent) Contain->Clean Dispose Transfer to Halogenated Waste Container Clean->Dispose

Fig 1: Emergency spill response and containment workflow for 1-(2-Chloroethyl)-2-nitrobenzene.

Chemical Waste Disposal Protocol

Due to its halogenated and nitroaromatic nature, improper disposal can lead to environmental toxicity or laboratory fires.

  • Segregation: 1-(2-Chloroethyl)-2-nitrobenzene must be strictly segregated into Halogenated Organic Waste streams.

  • Incompatibility Check: Never mix this waste with strong alkaline waste streams, as base-catalyzed elimination or exothermic degradation can occur.

  • Primary Containment: Store waste in high-density polyethylene (HDPE) or glass carboys. Do not use metal containers, as trace HCl generated from degradation can cause corrosion.

  • Labeling: Clearly label the container with "Hazardous Waste: Halogenated Organics (Contains Alkylating Agents / Nitroaromatics)" and the accumulation start date, strictly adhering to institutional and federal environmental guidelines [1].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. URL: [Link]

  • NextSDS. 1-CHLORO-2-(2-NITROPHENYL)ETHANE — Chemical Substance Information. URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.